Y-27632 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDVXIUIXWAGJ-DDSAHXNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042635 | |
| Record name | Y 27632 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129830-38-2 | |
| Record name | Y 27632 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y 27632 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Y-27632 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Y-27632 Dihydrochloride
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] This small molecule has become an indispensable tool in cellular biology, stem cell research, and neuroscience for its ability to modulate the actin cytoskeleton, cell adhesion, and apoptosis. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: Selective ROCK Inhibition
Y-27632 exerts its effects by selectively targeting the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is achieved through a competitive binding mechanism with ATP at the kinase's catalytic site.[1][2] This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that regulates cellular contractility and cytoskeletal organization.[3]
The Rho/ROCK signaling pathway is a critical regulator of cellular functions. The pathway is typically initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, most notably:
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC).
-
Myosin Light Chain (MLC): Increased MLC phosphorylation directly promotes the assembly of actin filaments into stress fibers and enhances actomyosin contractility.[3]
By inhibiting ROCK, Y-27632 prevents these phosphorylation events, leading to increased MLCP activity, decreased MLC phosphorylation, and consequently, a reduction in stress fiber formation and cell contractility.[3][4] This mechanism is central to its wide-ranging cellular effects.
Biochemical and Pharmacological Properties
Y-27632 exhibits high selectivity for ROCK kinases over other related kinases, minimizing off-target effects and making it a precise tool for research.[5][6]
Table 1: Quantitative Potency and Selectivity of Y-27632
| Target Kinase | Parameter | Value | Reference |
|---|---|---|---|
| ROCK1 | Ki | 140 - 220 nM | [1][5] |
| ROCK1 | IC50 | ~140 nM | [6][7] |
| ROCK2 | Ki | 300 nM | [1][5][6] |
| Other Kinases (PKC, MLCK, PAK) | Selectivity | >200-fold higher Ki | [5][6] |
| Noradrenergic Contraction (Rat Prostate) | EC50 | 7.8 - 17.8 µM | [8][9] |
| Phenylephrine Contraction (Human Corpus Cavernosum) | EC50 | 2.2 µM |[10] |
Ki (Inhibition constant), IC50 (Half maximal inhibitory concentration), EC50 (Half maximal effective concentration)
Cellular and Physiological Effects
The inhibition of ROCK by Y-27632 triggers a cascade of cellular changes:
-
Cytoskeletal Reorganization: The most prominent effect is the disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology.[2][11] Cells treated with Y-27632 often appear more spread out and less spindle-shaped.[12]
-
Inhibition of Anoikis: In stem cell research, Y-27632 is crucial for preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1][13] This significantly enhances the survival and cloning efficiency of single human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) after passaging or cryopreservation.[1][14]
-
Smooth Muscle Relaxation: Y-27632 induces relaxation in various smooth muscle tissues by inhibiting agonist-induced Ca2+ sensitization of the contractile machinery.[4][15] It effectively antagonizes contractions elicited by noradrenaline and other agents in tissues like the corpus cavernosum and prostate.[8][10]
-
Cell Proliferation and Migration: The effects on proliferation and migration are cell-type dependent. In some cells, like human foreskin fibroblasts, Y-27632 can increase proliferation and migration.[16] In contrast, it has been shown to decrease the proliferation of prostatic smooth muscle cells and hepatic stellate cells.[9][17]
-
Neuroprotection: Y-27632 has demonstrated neuroprotective effects by protecting hippocampal neurons from excitotoxicity-induced cell death and modulating neurite growth.[18]
Experimental Protocols
Y-27632 is widely used in cell culture applications, particularly for improving the viability of stem cells after enzymatic dissociation.
4.1 Preparation of Y-27632 Stock Solution
-
Objective: To prepare a concentrated stock solution for easy dilution into cell culture media.
-
Materials:
-
Methodology:
-
To prepare a 10 mM stock solution, dissolve 10 mg of this compound in 3.12 mL of sterile water or PBS.
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter if desired.
-
Aliquot the stock solution into smaller working volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.[13][19]
-
Store aliquots at -20°C. Stock solutions are stable for up to 6 months.[13]
-
4.2 Protocol for Enhancing hPSC Survival After Single-Cell Passaging
-
Objective: To increase the survival rate of human pluripotent stem cells (hPSCs) following dissociation to single cells for passaging or cell sorting.
-
Methodology:
-
Culture hPSCs to the desired confluency on a suitable matrix (e.g., Matrigel).
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a single-cell dissociation reagent (e.g., Accutase) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with culture medium. Gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with Y-27632 to a final concentration of 10 µM.[13]
-
Plate the cells onto a new matrix-coated culture dish at the desired density.
-
Incubate at 37°C, 5% CO2. The medium containing Y-27632 is typically maintained for the first 24 hours post-plating, after which it is replaced with standard culture medium without the inhibitor.[20]
-
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. molecularbeacon.net [molecularbeacon.net]
- 7. americapeptides.com [americapeptides.com]
- 8. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 12. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 15. The effects of the Rho-kinase inhibitor Y-27632 on arachidonic acid-, GTPgammaS-, and phorbol ester-induced Ca2+-sensitization of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
Y-27632 ROCK Inhibitor Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Y-27632 inhibitor and its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This document details the mechanism of action, downstream effects, quantitative data, and relevant experimental protocols for utilizing Y-27632 as a research tool.
Introduction to the ROCK Signaling Pathway
The ROCK signaling pathway is a critical regulator of various cellular processes, primarily revolving around actin cytoskeleton dynamics. This pathway is integral to cell shape, motility, contraction, adhesion, and proliferation.[1] The central effectors of this pathway are two highly homologous serine/threonine kinases, ROCK1 and ROCK2.[2]
The canonical activation of the ROCK pathway begins with the activation of the small GTPase RhoA. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition often triggered by upstream signals from G protein-coupled receptors (GPCRs) or other cell surface receptors.[3][4] Upon activation, GTP-bound RhoA binds to and activates ROCK kinases.[5]
Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events. Key downstream effectors include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.[3]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of MLC, thereby sustaining cellular contractility.[4]
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[1]
-
Other Substrates: ROCK also phosphorylates other proteins involved in cytoskeletal organization and cell function, such as adducin and ezrin-radixin-moesin (ERM) family proteins.[3]
Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[4]
Y-27632: A Selective ROCK Inhibitor
Y-27632, with the chemical name (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[6] It is widely used as a biochemical tool to investigate the roles of the ROCK signaling pathway.[7]
Mechanism of Action
Y-27632 functions as an ATP-competitive inhibitor.[6] It binds to the catalytic kinase domain of ROCK1 and ROCK2, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6] This inhibition is reversible.[8]
Quantitative Data
The following tables summarize key quantitative data for Y-27632.
| Parameter | ROCK1 | ROCK2 | Reference |
| Ki (Inhibition Constant) | 220 nM | 300 nM | [6] |
| Assay Type | Cell Line/Tissue | IC50/Effective Concentration | Reference |
| Inhibition of EFS-induced contractions | Human corpus cavernosum | IC50: 3.3 ± 0.25 μM | [8] |
| Inhibition of EFS-induced contractions | Rabbit corpus cavernosum | IC50: 2.8 ± 0.2 μM | [8] |
| Relaxation of phenylephrine-induced tone | Human corpus cavernosum | EC50: 2.2 ± 0.25 μM | [8] |
| Relaxation of phenylephrine-induced tone | Rabbit corpus cavernosum | EC50: 0.99 ± 0.3 μM | [8] |
| Inhibition of MLC diphosphorylation | - | IC50: 1.3 ± 1.2 μM (Western Blot) | [4] |
| Inhibition of MLC diphosphorylation | - | IC50: 2.1 ± 0.6 μM (Quantitative Imaging) | [4] |
| Stem Cell Culture (general use) | Human Embryonic Stem Cells (hESCs) | 10 μM | |
| Inhibition of dissociation-induced apoptosis | Salivary Gland Stem Cells | 10 μM | |
| Increased Cloning Efficiency | Murine Prostate Stem/Progenitor Cells | 10 μM |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying Y-27632's effects.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. hitthepass.com [hitthepass.com]
- 6. stemcell.com [stemcell.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Pharmacological Properties of Y-27632: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632, chemically identified as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family.[1][2] It is a widely utilized biochemical tool for investigating the ROCK signaling pathway, which is a critical regulator of numerous cellular functions including proliferation, adhesion, migration, and apoptosis.[3][4] Y-27632's ability to modulate these processes has made it an invaluable agent in diverse research fields, most notably in stem cell biology, neuroscience, and cancer research. This guide provides an in-depth overview of the core pharmacological properties of Y-27632, presenting quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action
Y-27632 exerts its inhibitory effects by targeting the two known isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2.[1][5] The inhibition is achieved through direct competition with adenosine triphosphate (ATP) for binding to the kinase's catalytic site.[1][2][6] This competitive binding prevents the phosphorylation of ROCK's downstream substrates, thereby disrupting the signaling cascade.
The Rho/ROCK pathway is a central regulator of the actin cytoskeleton. When activated by the small GTPase RhoA, ROCK phosphorylates several key substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actin-myosin contractility and the formation of stress fibers and focal adhesions. By inhibiting ROCK, Y-27632 effectively blocks these downstream events, resulting in the dissolution of stress fibers and a reduction in cellular contractility.[2][7]
Pharmacological Profile: Selectivity and Potency
Y-27632 exhibits high selectivity for ROCK kinases. Its affinity for ROCK1 and ROCK2 is significantly greater than for other related kinases, ensuring targeted inhibition with minimal off-target effects at typical working concentrations.[8][9] This selectivity is crucial for obtaining reproducible and clearly interpretable experimental results.[10]
| Kinase Target | Inhibition Parameter | Value (µM) | Reference(s) |
| ROCK1 (p160ROCK) | Ki | 0.14 - 0.22 | [1] |
| ROCK2 | Ki | 0.3 | [1] |
| Protein Kinase A (PKA) | Ki | 25 | |
| Protein Kinase C (PKC) | Ki | 26 | [9] |
| Myosin Light-Chain Kinase (MLCK) | Ki | > 250 | [9] |
| PRK2 | IC50 | 0.6 |
Key In Vitro Applications and Effects
The inhibition of the ROCK pathway by Y-27632 leads to a wide range of observable cellular effects, making it a versatile tool for in vitro studies.
Stem Cell and Organoid Culture
One of the most prominent applications of Y-27632 is in the culture of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). Dissociation of these cells into single cells for passaging or cryopreservation typically induces apoptosis, a phenomenon known as anoikis. Y-27632 effectively prevents this dissociation-induced cell death, thereby significantly enhancing cell survival and cloning efficiency.[1][11][12] It is a critical component in many protocols for hPSC passaging, cryopreservation, and the generation of organoids.[3]
Cell Survival, Proliferation, and Migration
Y-27632's effects on cell proliferation and migration can be cell-type dependent.
-
Survival: It is widely reported to block apoptosis in various cell types upon dissociation, including stem cells, neural precursors, and prostate progenitor cells.[1][11]
-
Proliferation: In some cells, such as human periodontal ligament stem cells (PDLSCs) and corneal endothelial cells, Y-27632 enhances proliferation.[13][14] However, in other cell types like human adipose-derived stem cells, it has shown no significant benefit to expansion.[15]
-
Migration: The compound has been shown to increase migration in hepatic stellate cells and PDLSCs.[13][16] Conversely, in some cancer cell models, ROCK inhibition can decrease invasion and metastasis.[17]
| Application / Effect | Cell Type | Effective Concentration (µM) | Reference(s) |
| Enhanced hESC Survival | Human Embryonic Stem Cells | 10 | [1][12] |
| Inhibition of Smooth Muscle Contraction | Rabbit/Human Corpus Cavernosum | IC50: 2.2 - 3.3 | [18] |
| Abolition of Stress Fibers | Swiss 3T3 Cells | 10 | [2][19] |
| Promotion of Neurite Outgrowth | Primary Motoneurons | 10 | [20] |
| Increased Proliferation | Periodontal Ligament Stem Cells | 10 - 20 | [13] |
| Cytoprotection from Hypoxia | Retinal Müller Cells | 10 | [21] |
| Expansion of Undifferentiated hESCs | Human Embryonic Stem Cells | 5 - 20 | [4] |
Key In Vivo Effects
-
Cardiovascular: Oral administration of Y-27632 has been shown to significantly decrease blood pressure in hypertensive rat models, but not in normotensive ones, suggesting it acts preferentially on vascular beds with high basal tone.[9][18]
-
Neuroprotection: In a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 30 mg/kg of Y-27632 resulted in improved motor function in male mice.[20] It has also been shown to protect hippocampal neurons against cell death in vivo.[20]
-
Wound Healing: Topical application of Y-27632 eye drops increased the number of proliferating cells at the wound edge in a rabbit corneal injury model, promoting healing.[22]
Experimental Protocols
General Protocol for Y-27632 Use in Cell Culture
-
Reconstitution: Prepare a sterile stock solution of Y-27632 dihydrochloride. It is soluble in water (up to 52.9 mg/mL) and DMSO (up to 111.2 mg/mL).[10] For cell culture, sterile-filtered water or PBS is recommended. Prepare a concentrated stock (e.g., 10 mM) for easy dilution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[10]
-
Working Concentration: The optimal working concentration typically ranges from 5 to 20 µM, but should be determined empirically for each cell type and application.[4][10] A common starting concentration for enhancing stem cell survival is 10 µM.[12]
-
Application: Add the final concentration of Y-27632 to the cell culture medium. For applications like improving survival after single-cell dissociation, the inhibitor is typically added to the medium immediately after plating and maintained for the first 24 hours before being removed.[12]
Experimental Workflow: Assessing Cell Survival Post-Dissociation
The following workflow illustrates a typical experiment to quantify the pro-survival effect of Y-27632 on adherent cells, such as hPSCs, after enzymatic passaging.
Summary of Cellular Effects
The inhibition of ROCK by Y-27632 initiates a cascade of cellular changes. The primary, direct effect is the alteration of the actin cytoskeleton. This fundamental change leads to a variety of secondary and tertiary outcomes that are highly context- and cell-type-dependent, including enhanced survival, modified adhesion dynamics, and altered motility.
Conclusion
Y-27632 is a powerful and selective pharmacological inhibitor of ROCK kinases. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton via ATP-competitive inhibition, has led to its widespread adoption in research. Its profound effect on preventing dissociation-induced apoptosis has revolutionized the culture and manipulation of pluripotent stem cells. While its effects on proliferation and migration can vary between cell types, the consistent and potent inhibition of ROCK makes Y-27632 an indispensable tool for dissecting the complexities of Rho/ROCK signaling in both health and disease, and it continues to be explored for its therapeutic potential.
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]
- 11. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 12. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 13. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The ROCK Inhibitor Y-27632: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, Mechanism, and Application of a Cornerstone Research Tool
Discovered and developed by Welfide Corporation, Y-27632 is a pyridinyl-thiazole derivative that has become an indispensable tool for researchers investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1] This technical guide provides a comprehensive overview of Y-27632, from its initial discovery and detailed mechanism of action to its synthesis, key experimental applications, and emerging therapeutic potential.
Core Properties and Mechanism of Action
Y-27632 is a potent, cell-permeable, and highly selective inhibitor of the ROCK family of serine/threonine kinases. It functions as an ATP-competitive inhibitor, binding to the catalytic site of both ROCK1 (p160ROCK) and ROCK2.[1][2][3] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide array of cellular processes including actin cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and apoptosis.[2][3][4]
Kinase Selectivity Profile
The selectivity of Y-27632 for ROCK kinases over other related kinases is a key attribute that underpins its utility as a research tool. The following table summarizes the inhibitory activity of Y-27632 against a panel of kinases.
| Kinase | Ki (nM) | IC50 (µM) | Reference |
| ROCK1 | 140 - 220 | - | [4][5] |
| ROCK2 | 300 | - | [5] |
| Protein Kinase C (PKC) | - | >25 | [4] |
| cAMP-dependent Protein Kinase (PKA) | - | >25 | [4] |
| Myosin Light Chain Kinase (MLCK) | - | >250 | [4] |
| Citron Kinase | >30x higher than ROCK | - | [3] |
| Protein Kinase N (PKN) | >30x higher than ROCK | - | [3] |
Table 1: Kinase Inhibitory Profile of Y-27632. This table presents the reported Ki and IC50 values of Y-27632 for various kinases, demonstrating its high selectivity for the ROCK family.
Discovery and Development
The seminal discovery of Y-27632 was first reported in a 1997 Nature publication by Uehata and colleagues.[1] Their research identified Y-27632 as a potent inhibitor of the Ca2+ sensitization of smooth muscle, a process mediated by the Rho/ROCK pathway. This discovery opened up new avenues for investigating the physiological and pathological roles of ROCK signaling.
Synthesis
The synthesis of Y-27632 has been described in several publications. A practical and scalable seven-step synthesis starting from commercially available (R)-1-phenylethylamine has been reported, with an overall yield of 45%.[6][7][8][9] This synthesis involves key steps such as N-acylation, Friedel-Crafts acylation, haloform reaction, and catalytic hydrogenation.[8] The development of efficient synthetic routes has been crucial for making Y-27632 widely available for research purposes.
Signaling Pathways and Experimental Workflows
The inhibitory action of Y-27632 on ROCK has profound effects on downstream signaling cascades. A simplified representation of the Rho/ROCK pathway and the point of inhibition by Y-27632 is depicted below.
References
- 1. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Y-27632: A Technical Guide for Stem Cell Self-Renewal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in stem cell research. Its ability to promote cell survival, particularly after single-cell dissociation, has revolutionized the culture and manipulation of pluripotent and other stem cell types. This technical guide provides an in-depth overview of the core principles and practical applications of Y-27632 in stem cell self-renewal studies. It consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Challenge of Stem Cell Culture and the Role of Y-27632
Stem cells, particularly human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), are notoriously susceptible to apoptosis following single-cell dissociation, a process often required for passaging, sorting, and clonal selection. This phenomenon, known as anoikis, significantly hinders the efficient expansion and genetic manipulation of these cells. The Rho-ROCK signaling pathway is a central regulator of cytoskeletal dynamics, cell adhesion, and apoptosis.[1] Upon cell dissociation, this pathway becomes hyperactivated, leading to actin-myosin-driven membrane blebbing and eventual cell death.[2][3][4]
Y-27632 addresses this challenge by inhibiting ROCK, thereby preventing the downstream signaling cascade that leads to apoptosis.[1][5] This inhibition promotes cell survival, enhances cloning efficiency, and helps maintain the undifferentiated state of stem cells in culture.[6][7][8]
Mechanism of Action: The Rho-ROCK Signaling Pathway
The primary mechanism of Y-27632 is the competitive inhibition of the ATP-binding site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[9] In the context of stem cell survival, the key pathway is as follows:
-
Dissociation-Induced Activation: When stem cells are detached from the extracellular matrix and neighboring cells, the small GTPase RhoA is activated.
-
ROCK Activation: Activated RhoA, in turn, activates its downstream effector, ROCK.
-
Cytoskeletal Contraction and Apoptosis: ROCK phosphorylates various substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility, membrane blebbing, and ultimately, apoptosis.
-
Y-27632 Intervention: Y-27632 blocks the kinase activity of ROCK, preventing the phosphorylation of its downstream targets. This leads to the suppression of dissociation-induced apoptosis and promotes cell survival.[2][3]
Beyond its primary role in apoptosis, the inhibition of ROCK by Y-27632 has been shown to influence other signaling pathways that are crucial for stem cell self-renewal and proliferation, such as the ERK and PI3K/Akt pathways.[2][5][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Y-27632 on various stem cell parameters as reported in the literature. The optimal concentration of Y-27632 is typically around 10 µM for most applications, although dose-dependent effects are observed.
Table 1: Effect of Y-27632 on Stem Cell Viability and Proliferation
| Cell Type | Concentration (µM) | Duration | Effect | Reference |
| hESCs (HES3, BG01V) | 5, 10, 20 | 72 hours | Increased cell proliferation | [6][7] |
| Human PDLSCs | 10, 20 | 48 hours | Significant increase in proliferation (peaked at 20 µM) | [11] |
| Human PDLSCs | 40 | 48 hours | Inhibition of cell proliferation compared to 20 µM | [11] |
| hiPSC-CMs | 5, 10 | 24 hours | Dose-dependent increase in viable cells | [12] |
| hiPSC-CMs | 20 | 24 hours | Decreased viable cells compared to 10 µM | [12] |
| hESCs (post-FACS) | 10 | 24 hours | Up to four-fold improvement in post-sort recovery | [13] |
| Murine Prostate SCs | 10 | Not specified | 8-fold increase in cloning efficiency in colony assay | [2][3] |
| Salivary Gland SCs | 10 | 3 days | Increased spheroid size and viability | [14] |
Table 2: Effect of Y-27632 on Pluripotency Marker Expression
| Cell Type | Concentration (µM) | Duration | Pluripotency Markers | Effect | Reference |
| Human PDLSCs | 10 | 3 and 7 days | c-Myc, Nanog, Klf4, Oct4 | Significantly higher gene expression | [5] |
| hESCs (HES3, BG01V) | 20 | 72 hours | Stemness-related genes | Continued high expression | [6][7] |
| Cynomolgus Monkey ESCs | 10 | 1 day | Nanog, Oct-4 | Maintained expression levels | [8] |
| hESCs (post-FACS) | 10 | 26 passages | hESC-specific markers | Maintained expression | [13][15] |
Table 3: Effect of Y-27632 on Apoptosis
| Cell Type | Concentration (µM) | Condition | Effect | Reference |
| Marmoset iPSCs | Not specified | Single-cell dissociation | Markedly diminished apoptosis | [16] |
| Marmoset iPSCs | Not specified | Not specified | Suppressed expression and activity of caspase 3 | [16] |
| hiPSC-CMs | 10 | Serum starvation and suspension | Reduced apoptosis by suppressing caspase-3 | [12] |
| Human Cardiac SCs | 10 | Doxorubicin treatment | Significantly inhibited Dox-induced increase in cleaved Caspase-3 | [17] |
Experimental Protocols
General Guidelines for Using Y-27632
-
Reconstitution: Y-27632 is typically supplied as a powder and should be reconstituted in sterile water or PBS to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The most commonly used working concentration is 10 µM.[7][8][12][14] However, it is advisable to perform a dose-response curve for your specific cell line and application to determine the optimal concentration.[5][12]
-
Duration of Treatment: For routine passaging of pluripotent stem cells, Y-27632 is typically added to the culture medium for the first 24 hours after dissociation.[7][13] For other applications, such as improving recovery after cryopreservation or FACS, a similar 24-hour treatment is often sufficient.[13][15]
Protocol for Improving hPSC Survival After Single-Cell Passaging
This protocol is adapted from methodologies used for hESCs and hiPSCs.
-
Preparation: Pre-warm complete hPSC culture medium and the dissociation reagent (e.g., Accutase, TrypLE). Prepare culture vessels with the appropriate matrix coating (e.g., Matrigel, Geltrex).
-
Aspiration: Aspirate the spent medium from the hPSC culture vessel.
-
Washing: Wash the cells once with sterile DPBS.
-
Dissociation: Add the dissociation reagent to the vessel and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Add pre-warmed culture medium to neutralize the dissociation reagent and collect the cell suspension in a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 3-5 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium containing 10 µM Y-27632 .
-
Plating: Plate the cells onto the prepared culture vessels at the desired density.
-
Incubation: Incubate the cells at 37°C and 5% CO2.
-
Medium Change: After 24 hours, replace the medium with fresh culture medium without Y-27632.
-
Continued Culture: Continue to culture the cells, changing the medium daily.
Protocol for Assessing Cell Proliferation using CCK-8 Assay
This protocol describes a method to quantify the effect of Y-27632 on the proliferation of human periodontal ligament stem cells (PDLSCs), as described in the literature.[5][11]
-
Cell Seeding: Seed PDLSCs in a 96-well plate at a density of 2 x 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing different concentrations of Y-27632 (e.g., 0, 5, 10, 20, 40 µM).
-
Incubation: Incubate the cells for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the untreated control group.
Beyond Apoptosis Inhibition: Other Roles of Y-27632
While its primary application is in preventing dissociation-induced apoptosis, research suggests that Y-27632 may have other beneficial effects on stem cells:
-
Migration and Chemotaxis: Y-27632 has been shown to promote the migration and wound-healing capabilities of PDLSCs.[1][5]
-
Differentiation: The effect of Y-27632 on differentiation appears to be context-dependent. In PDLSCs, it promoted adipogenic differentiation while inhibiting osteogenic differentiation.[5] In mouse embryonic stem cells, it has been reported to promote neuronal differentiation.[10]
-
Beyond ROCK Inhibition: Some studies suggest that the beneficial effects of Y-27632 on stem cell renewal may not be solely dependent on ROCK inhibition, hinting at as-yet-unidentified mechanisms.[18][19]
Conclusion
Y-27632 is an indispensable tool for the robust culture and manipulation of stem cells. By inhibiting the Rho-ROCK pathway, it effectively overcomes the major hurdle of dissociation-induced apoptosis, thereby enhancing cell survival, cloning efficiency, and the overall feasibility of various stem cell-based applications. This guide provides a foundational understanding and practical protocols for the effective use of Y-27632 in stem cell self-renewal studies. Researchers are encouraged to optimize concentrations and treatment times for their specific cell lines and experimental needs to fully harness the benefits of this potent small molecule.
References
- 1. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 3. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing a core signaling regulatory mechanism for pluripotent stem cell survival and self-renewal by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. mdpi.com [mdpi.com]
- 15. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 16. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
Chemical structure and properties of Y-27632
An In-depth Technical Guide to Y-27632: Chemical Structure, Properties, and Applications
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated, coiled-coil containing protein kinases (ROCK).[1][2] It is a valuable biochemical tool for studying the ROCK signaling pathways.[3] This guide provides a comprehensive overview of Y-27632, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research.
Chemical Structure and Properties
Y-27632, with the IUPAC name (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide, is a synthetic organic compound.[3] The dihydrochloride salt is commonly used in research due to its solubility in aqueous solutions.[1][2]
Table 1: Chemical and Physical Properties of Y-27632 Dihydrochloride
| Property | Value | Reference |
| IUPAC Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride | [3] |
| Alternative Names | ROCK inhibitor, Y-27632 2HCl | [1][4] |
| CAS Number | 129830-38-2 | [1][2] |
| Chemical Formula | C₁₄H₂₁N₃O · 2HCl | [1][2] |
| Molecular Weight | 320.3 g/mol | [1][2] |
| Purity | ≥ 98% | [1][2] |
| Appearance | White solid | [5] |
| Solubility | Water (≤ 90 mM), PBS (pH 7.2) (≤ 230 mM), DMSO (≤ 90 mM) | [2] |
| Storage | Stable at -20°C as supplied. Stock solutions can be stored at -20°C for up to 3 months. | [2][5] |
Mechanism of Action
Y-27632 is a competitive inhibitor of both ROCK1 and ROCK2 with respect to ATP, binding to their catalytic sites.[1][6][7] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby interfering with various cellular processes regulated by the Rho/ROCK pathway. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction.
Quantitative Pharmacological Data
Y-27632 exhibits high selectivity for ROCK kinases over other related kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values demonstrate this specificity.
Table 2: Inhibitory Activity (Ki) of Y-27632 against Various Kinases
| Kinase | Ki (nM) | Reference |
| ROCK1 (p160ROCK) | 140 - 220 | [1][4][8][9] |
| ROCK2 | 300 | [1][8][9] |
| Protein Kinase A (PKA) | 25,000 | [4] |
| Protein Kinase C (PKC) | 26,000 | [4][9] |
| Myosin Light Chain Kinase (MLCK) | > 250,000 | [4][9] |
Table 3: Functional Inhibitory Concentration (IC50) of Y-27632 in Cellular Assays
| Assay | Tissue/Cell Type | IC50 (µM) | Reference |
| Phenylephrine-induced Contraction | Human Corpus Cavernosum | 2.2 ± 0.25 | [10] |
| Phenylephrine-induced Contraction | Rabbit Corpus Cavernosum | 0.99 ± 0.3 | [10] |
| EFS-induced Contractions | Human Corpus Cavernosum | 3.3 ± 0.25 | [10] |
| EFS-induced Contractions | Rabbit Corpus Cavernosum | 2.8 ± 0.2 | [10] |
| Inhibition of Smooth Muscle Contraction | Various Agonists | 0.3 - 1 | [9] |
Experimental Protocols
Y-27632 is widely used in various experimental settings, particularly in stem cell research to enhance cell survival and in studies of cell migration and cytoskeletal dynamics.
Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) During Cryopreservation and Thawing
This protocol describes the use of Y-27632 to improve the survival rate of hPSCs after cryopreservation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC culture medium
-
This compound
-
Cryopreservation medium (e.g., 90% KnockOut™ Serum Replacement + 10% DMSO)
-
Cell dissociation reagent (e.g., Accutase)
-
Sterile conical tubes and culture plates
Protocol:
-
Pre-treatment: One hour before dissociation, replace the culture medium with fresh hPSC medium containing 10 µM Y-27632.[11]
-
Cell Dissociation: Aspirate the medium and wash the cells with PBS. Add a cell dissociation reagent and incubate until cells detach.[11]
-
Cell Collection: Neutralize the dissociation reagent with fresh hPSC medium and transfer the cell suspension to a conical tube. Centrifuge to pellet the cells.[11]
-
Cryopreservation: Resuspend the cell pellet in cryopreservation medium at the desired concentration. Aliquot into cryovials and freeze using a controlled-rate freezer or a freezing container.
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed hPSC medium supplemented with 10 µM Y-27632.[12]
-
Plating: Centrifuge the cells, remove the supernatant, and resuspend the pellet in fresh hPSC medium containing 10 µM Y-27632. Plate the cells onto a prepared culture dish.
-
Post-thaw Culture: Maintain the cells in medium containing Y-27632 for the first 24 hours after thawing to maximize survival.[13] Afterwards, culture the cells in standard hPSC medium.
Wound-Healing (Scratch) Assay for Cell Migration
This protocol details how to perform a wound-healing assay to assess the effect of Y-27632 on cell migration.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
This compound
-
Sterile p200 pipette tips or a cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of Y-27632 (e.g., 10 µM) to the treatment wells. Add medium with vehicle control to the control wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch at predefined locations.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 4, 8, 24 hours) to monitor cell migration into the scratch.[14]
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.
Applications in Research
Y-27632 has a broad range of applications in biomedical research:
-
Stem Cell Biology: It significantly enhances the survival of dissociated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), improving cloning efficiency and recovery from cryopreservation.[1][11]
-
Neuroscience: It is used to study neurite outgrowth, axonal regeneration, and neuronal cell death.[15]
-
Cancer Research: The role of the ROCK pathway in tumor cell invasion and metastasis is investigated using Y-27632.[9]
-
Cardiovascular Research: It is employed to study smooth muscle contraction and its role in hypertension.[9][15]
-
Cell Biology: Y-27632 is a standard tool for investigating the dynamics of the actin cytoskeleton, cell adhesion, and cytokinesis.[6][7]
-
Regenerative Medicine: It is used in protocols for the directed differentiation of stem cells and the formation of organoids.[4][8]
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Y-27632 - Wikipedia [en.wikipedia.org]
- 4. ROCK Inhibitor this compound | Rho-Kinase Inhibitor | Tocris | Tocris Bioscience [tocris.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Y-27632 in Modulating Cell Adhesion and Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It details the compound's mechanism of action, its multifaceted effects on cell adhesion and motility, and standardized protocols for key in vitro assays. The information is intended to equip researchers with the foundational knowledge required to effectively utilize Y-27632 as a tool in cellular biology and drug development.
Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway
Y-27632 is a cell-permeable pyridine derivative that acts as a potent and selective inhibitor of the ROCK serine/threonine kinases.[1][2] It competitively targets the ATP-binding site of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of their downstream substrates.[1][2][3]
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton.[4][5] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[4][6][7] Activated ROCK, in turn, modulates the cytoskeleton through several key effectors:
-
Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates MLC, and it also phosphorylates and inactivates the myosin-binding subunit of MLC phosphatase (MYPT1). Both actions lead to an increase in phosphorylated MLC, which promotes actomyosin contractility, stress fiber formation, and the generation of intracellular tension.[4][8]
-
LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIM kinases (LIMK1/2). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of F-actin filaments.[4][9]
-
Focal Adhesion Regulation: The contractility generated by the ROCK pathway is crucial for the formation and maturation of focal adhesions, which are integrin-based structures that link the cell's cytoskeleton to the extracellular matrix (ECM).[10][11][12]
By inhibiting ROCK, Y-27632 disrupts these downstream events, leading to a rapid and pronounced reduction in stress fiber formation, disassembly of focal adhesions, and decreased actomyosin contractility.[11][13][14]
Quantitative Data on Y-27632 Activity
The efficacy of Y-27632 is well-characterized, with specific inhibitory constants and effective concentrations varying by assay and cell type.
Table 1: Inhibitory Potency of Y-27632
| Target | Parameter | Value | Reference |
|---|---|---|---|
| ROCK1 | Ki | 220 nM | [1][3] |
| ROCK2 | Ki | 300 nM | [1][3] |
| PRK-2 | IC50 | ~ similar to ROCK | [15] |
| Various Kinases | Selectivity | >200-fold over other kinases |[16] |
Table 2: Effective Concentrations of Y-27632 in Cellular Assays
| Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| Human Cardiac Stem Cells | Wound Healing | 10 | Enhanced migration and wound closure. | [17][18] |
| Human Foreskin Fibroblasts | Proliferation/Migration | 1 - 10 | Increased proliferation and migration. | [19] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Proliferation/Migration | 10 - 20 | Promoted cell proliferation and chemotaxis. | [2] |
| SW620 Colon Cancer Cells | 3D Invasion Assay | 10 | Increased invasion in 3D collagen matrix. | [20] |
| Tca8113 & CAL-27 Tongue Squamous Carcinoma | Migration/Invasion | 10 - 40 | Inhibited migration and invasion. | [21] |
| Human Trabecular Meshwork Cells | Adhesion/Motility | 10 | Promoted adhesion, inhibited contraction, accelerated motility. | [9] |
| Prostate Cancer Cells (WPMY-1 & BPH-1) | Proliferation | 5, 10, 50 | Inhibited cell proliferation in a dose-dependent manner. | [22][23] |
| Human Pluripotent Stem Cells | Post-passaging survival | 5 - 10 | Enhances viability and reduces anoikis. |[16] |
Modulatory Effects on Cell Adhesion and Motility
The influence of Y-27632 on cell adhesion and motility is highly context-dependent, varying with cell type, substrate dimensionality (2D vs. 3D), and the specific biological process being studied.
Effects on Cell Adhesion: Treatment with Y-27632 typically leads to the disassembly of central stress fibers and associated focal adhesions.[11][13] This is due to the reduction in actomyosin-generated tension, which is required for focal adhesion maturation and stability.[14] However, the net effect on cell-substrate adhesion can be contradictory. In some cell types, such as human trabecular meshwork cells and esophageal squamous cell carcinoma cells, Y-27632 has been reported to increase overall cell adhesion.[9][24] This may be due to the promotion of smaller, more numerous nascent adhesions or alterations in integrin clustering.[9][25]
Effects on Cell Motility: The role of Y-27632 in cell motility is also complex.
-
Inhibition of Motility: In many contexts, particularly for mesenchymal-type migration on 2D surfaces, ROCK activity is essential for the retraction of the cell's rear (uropod).[7] By inhibiting the contractility required for this detachment, Y-27632 can impair or halt productive cell migration.[7][12][21]
-
Promotion of Motility: Conversely, in other scenarios, ROCK inhibition can enhance cell migration. This can occur when excessive contractility and overly stable focal adhesions hinder movement. By promoting a more plastic and less adherent phenotype, Y-27632 can increase migratory speed.[17][19] For example, it can enhance the invasion of some cancer cells in 3D matrices by facilitating a switch to a more amoeboid-like mode of migration that is less dependent on strong adhesions.[20][26]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are standardized protocols for common assays used to study cell adhesion and motility with Y-27632.
This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.[27][28]
-
Materials:
-
Adherent cell line of interest.
-
Standard cell culture plates (e.g., 12-well or 24-well).
-
Sterile 200 µL pipette tips or a dedicated scratch tool.
-
Complete culture medium, serum-free medium, and PBS.
-
Y-27632 stock solution (e.g., 10 mM in sterile water or DMSO).
-
Phase-contrast microscope with a live-cell imaging chamber.
-
-
Procedure:
-
Cell Seeding: Seed cells into wells at a density that will form a fully confluent monolayer within 24-48 hours.[29]
-
Starvation (Optional): Once confluent, replace the medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.
-
Wound Creation: Using a 200 µL pipette tip, make a single, straight scratch down the center of the cell monolayer. Create a second scratch perpendicular to the first to create intersections for consistent imaging.[29]
-
Wash: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh, low-serum medium containing the desired concentration of Y-27632 (e.g., 10 µM) or the vehicle control to the respective wells.
-
Imaging: Immediately place the plate on the microscope stage. Acquire the first image (T=0). Continue to capture images of the same wound areas at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control well has closed.[27]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure using the formula: Rate of Closure (%) = [(AreaT=0 - AreaT=x) / AreaT=0] * 100
-
Compare the closure rates between Y-27632-treated and control groups.
-
References
- 1. stemcell.com [stemcell.com]
- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 6. rupress.org [rupress.org]
- 7. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential | MDPI [mdpi.com]
- 9. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dyngo-4a.com [dyngo-4a.com]
- 17. researchgate.net [researchgate.net]
- 18. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 19. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clyte.tech [clyte.tech]
- 28. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. med.virginia.edu [med.virginia.edu]
Methodological & Application
Y-27632 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2] By targeting the ATP-binding site of ROCK1 and ROCK2, Y-27632 effectively modulates the Rho/ROCK signaling pathway, a central regulator of the actin cytoskeleton, cell adhesion, and contractility.[1][3] This inhibitory action makes Y-27632 an invaluable tool in cell culture, particularly for enhancing the survival and proliferation of various cell types, most notably stem cells.[4][5] It is widely used to prevent apoptosis (anoikis) induced by single-cell dissociation, improve cloning efficiency, and enhance recovery from cryopreservation.[1][6]
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors such as ROCK. ROCK, in turn, phosphorylates numerous substrates that regulate actin-myosin contractility and stress fiber formation.[7][8] Y-27632 competitively inhibits the kinase activity of ROCK, leading to a reduction in the phosphorylation of its downstream targets.[2][3] This results in the disassembly of stress fibers and a decrease in cellular tension, which is particularly beneficial for preventing cell death when cell-cell and cell-matrix interactions are disrupted.[2]
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| ROCK1 Ki | 220 nM | In vitro kinase assay | [1] |
| ROCK2 Ki | 300 nM | In vitro kinase assay | [1] |
| ROCK1 IC50 | ~140 nM | In vitro kinase assay | [9] |
| Optimal Concentration | 10 µM | Human Embryonic Stem Cells (hESCs) | [10] |
| Concentration Range | 1 - 100 µM | Retinal Müller Cells (cytoprotection) | [7] |
| Effect on hADSCs | Decreased cell number at 10 µM and 20 µM | Human Adipose-derived Stem Cells | [11] |
| Effect on PDLSCs | Promoted proliferation at 10 µM and 20 µM | Periodontal Ligament Stem Cells | [8] |
Experimental Protocols
Preparation of Y-27632 Stock Solution
A common stock solution concentration is 10 mM.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution from 10 mg of powder (MW: 320.3 g/mol ), you would resuspend it in 3.12 mL of sterile water or PBS.[12]
-
Add the sterile water or PBS to the vial containing the powder.
-
Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]
-
Store the aliquots at -20°C for up to 12 months.[12] Once thawed, an aliquot can be stored at 2°C to 8°C for up to two weeks.
General Experimental Workflow for Cell Culture Application
The following diagram illustrates a typical workflow for using Y-27632 in a cell culture experiment, such as passaging or thawing of cells.
Protocol for Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)
This protocol is designed to improve the survival of hPSCs (including hESCs and hiPSCs) following enzymatic dissociation to single cells.
Materials:
-
hPSC culture medium
-
10 mM Y-27632 stock solution
-
Dissociation reagent (e.g., Accutase)
-
Coated culture vessels (e.g., Matrigel-coated plates)
Protocol:
-
Pre-warm the hPSC culture medium to 37°C.
-
Prepare the final culture medium by supplementing it with Y-27632 to a final concentration of 10 µM. For example, add 1 µL of 10 mM stock solution to 1 mL of culture medium. Use this supplemented medium immediately.
-
Aspirate the old medium from the hPSC culture and wash the cells with PBS.
-
Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Gently pipette to create a single-cell suspension.
-
Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed culture medium supplemented with 10 µM Y-27632.
-
Plate the cells onto the new coated culture vessel.
-
Incubate at 37°C in a 5% CO2 incubator.
-
The following day, replace the medium with fresh culture medium without Y-27632. Continuous exposure may not be necessary and could have unintended effects in some cell types.[11]
Protocol for Improving Post-Thaw Recovery of Cryopreserved Cells
This protocol enhances the survival of cells, particularly stem cells, after thawing from cryopreservation.
Materials:
-
Cryovial of frozen cells
-
Complete culture medium
-
10 mM Y-27632 stock solution
-
37°C water bath
-
Sterile conical tube
Protocol:
-
Pre-warm the complete culture medium to 37°C.
-
Prepare a thawing medium by supplementing the pre-warmed complete culture medium with Y-27632 to a final concentration of 10 µM.
-
Quickly thaw the cryovial of cells in the 37°C water bath until only a small ice crystal remains.
-
Sterilize the outside of the cryovial with 70% ethanol.
-
Gently transfer the cell suspension from the cryovial into a sterile conical tube.
-
Slowly add 4 mL of the thawing medium (containing 10 µM Y-27632) dropwise to the cell suspension in the conical tube.
-
Rinse the cryovial with an additional 1 mL of thawing medium and add it to the conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh thawing medium.
-
Plate the cells in a suitable culture vessel and incubate at 37°C in a 5% CO2 incubator.
-
Y-27632 is typically kept in the medium for the first 24 hours post-thaw, after which it should be replaced with fresh medium without the inhibitor.[4]
Concluding Remarks
This compound is a powerful and versatile tool for cell culture applications, significantly improving cell survival and cloning efficiency, especially for sensitive cell types like pluripotent stem cells. Adherence to optimized protocols, including appropriate concentrations and exposure times, is crucial for achieving the desired outcomes while minimizing potential off-target effects. Researchers should always validate the optimal conditions for their specific cell type and experimental setup.
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hmdutp.com [5-hmdutp.com]
- 10. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Enhancing Post-Cryopreservation Cell Viability with Y-27632: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technique for the long-term storage of valuable cell lines. However, the freeze-thaw process can induce significant cellular stress, leading to apoptosis (programmed cell death) and reduced cell viability. The Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, has emerged as a valuable tool to enhance the survival of various cell types, particularly stem cells, following cryopreservation.[1][2] Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1] By inhibiting the ROCK pathway, which is hyperactivated during cell dissociation and cryopreservation, Y-27632 helps to prevent apoptosis and anoikis (detachment-induced apoptosis), thereby significantly improving post-thaw cell recovery and viability.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of Y-27632 to improve cell viability after cryopreservation.
Mechanism of Action: The ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Upon cell dissociation and cryopreservation-induced stress, the RhoA GTPase is activated, which in turn activates its downstream effector, ROCK. Activated ROCK phosphorylates various substrates, leading to increased actomyosin contractility, membrane blebbing, and ultimately, apoptosis. Y-27632 acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream events and promoting cell survival.
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Quantitative Data Summary
The following tables summarize the quantitative effects of Y-27632 on cell viability and recovery post-cryopreservation from various studies.
Table 1: Effect of Y-27632 on Post-Thaw Viability of Human Mesenchymal Stem Cells (MSCs)
| Y-27632 Concentration | Viable Adherent Cells (%) |
| 0 µM (Control) | 39.8 ± 0.9 |
| 5 µM | 48.5 ± 1.7 |
| 10 µM | 48.4 ± 1.8 |
| 100 µM | 36.0 ± 0.6 |
Data adapted from a study on human bone marrow-derived MSCs 24 hours post-thaw.[3][4]
Table 2: Effect of Y-27632 on Post-Thaw Recovery of Human Embryonic Stem Cells (hESCs)
| Treatment | Colony Formation Increase | Cell Number Increase |
| 10 µM Y-27632 | > 2-fold | > 7-fold |
Data reflects the addition of Y-27632 to the culture medium for 72 hours after thawing cryopreserved hESCs.[5]
Experimental Protocols
Protocol 1: General Protocol for Cryopreservation of Adherent Cells with Y-27632
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation reagent (e.g., TrypLE™ Express, Accutase®)
-
Y-27632 (10 mM stock solution in sterile water or DMSO)[6]
-
Cryopreservation medium (e.g., complete culture medium with 10% DMSO and 10 µM Y-27632)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
Caption: Workflow for cryopreserving adherent cells with Y-27632.
-
Cell Culture Preparation: Culture cells to approximately 70-80% confluency. Healthy, actively dividing cells exhibit higher post-thaw viability.
-
Pre-treatment (Optional but Recommended for Sensitive Cells): For particularly sensitive cell lines like human pluripotent stem cells (hPSCs), pre-treating the culture with 10 µM Y-27632 for 1-2 hours before harvesting can improve survival.[7][8]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add the appropriate volume of cell dissociation reagent to cover the cell surface and incubate according to the manufacturer's instructions until cells detach.
-
Neutralize the dissociation reagent by adding complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.
-
-
Cryopreservation:
-
Prepare fresh cryopreservation medium: complete culture medium supplemented with 10% DMSO and 10 µM Y-27632. Keep the medium on ice.
-
Carefully aspirate the supernatant from the cell pellet.
-
Gently resuspend the cell pellet in the cold cryopreservation medium at the desired cell density (e.g., 1-5 x 10^6 cells/mL).
-
Aliquot the cell suspension into pre-labeled cryovials.
-
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer and leave it for at least 24 hours. This ensures a cooling rate of approximately -1°C/minute.
-
For long-term storage, transfer the vials to a liquid nitrogen tank.
-
Protocol 2: Thawing and Post-Thaw Culture of Cryopreserved Cells with Y-27632
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
Y-27632 (10 mM stock solution)
-
Water bath at 37°C
-
Sterile conical tube
-
Cell culture flasks or plates
Procedure:
Caption: Workflow for thawing and culturing cells with Y-27632.
-
Preparation: Pre-warm the complete culture medium to 37°C. Prepare the post-thaw culture medium by supplementing the pre-warmed complete medium with 10 µM Y-27632.
-
Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains. This process should take approximately 1-2 minutes.
-
-
Removal of Cryoprotectant:
-
Immediately transfer the thawed cell suspension into a sterile conical tube containing at least 5-10 mL of pre-warmed complete culture medium (without Y-27632) to dilute the DMSO.
-
Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes.
-
-
Plating and Culture:
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in the prepared post-thaw culture medium containing 10 µM Y-27632.
-
Plate the cell suspension into a new, appropriately sized culture vessel.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Post-Thaw Maintenance:
-
After 24 hours, it is recommended to change the medium to fresh, pre-warmed complete culture medium without Y-27632 to avoid any potential long-term effects of the inhibitor.[4]
-
Monitor the cells for attachment and proliferation.
-
Conclusion
The use of the ROCK inhibitor Y-27632 is a simple and effective method to significantly improve the viability and recovery of cells after cryopreservation.[7][9] By inhibiting the ROCK signaling pathway, Y-27632 mitigates the detrimental effects of the freeze-thaw process, leading to a higher yield of healthy, functional cells. The protocols provided here offer a starting point for researchers to incorporate this valuable tool into their cell culture workflows, ultimately enhancing the efficiency and reproducibility of their experiments. It is important to note that while a 10 µM concentration is widely effective, optimization for specific cell types may be beneficial.[3][5] The continued use of Y-27632 has been shown to not adversely affect the karyotype or pluripotency of stem cells.[7]
References
- 1. stemcell.com [stemcell.com]
- 2. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 3. Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation of Human Pluripotent Stem Cells in Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibitor Y-27632 increases thaw-survival rates and preserves stemness and differentiation potential of human Wharton's jelly stem cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Y-27632 Application in 3D Bioprinting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a selective and potent inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, motility, and apoptosis. In the context of 3D bioprinting, where cells are subjected to significant mechanical stresses during the printing process, maintaining cell viability and function is a primary challenge. The inclusion of Y-27632 in 3D bioprinting protocols has emerged as a valuable strategy to enhance cell survival, promote proliferation, and influence cell differentiation, thereby improving the overall success and physiological relevance of bioprinted tissues.
These application notes provide a comprehensive overview of the use of Y-27632 in 3D bioprinting, including its mechanism of action, quantitative effects on various cell types, and detailed experimental protocols for its incorporation into common bioinks.
Mechanism of Action: The ROCK Signaling Pathway
Y-27632 exerts its effects by inhibiting the two isoforms of ROCK, ROCK1 and ROCK2. The ROCK pathway is a downstream effector of the small GTPase RhoA. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of MLC phosphatase. This leads to increased actomyosin contractility, stress fiber formation, and ultimately, apoptosis in response to cellular stress. By inhibiting ROCK, Y-27632 disrupts this cascade, leading to a reduction in cytoskeletal tension, prevention of dissociation-induced apoptosis (anoikis), and promotion of cell spreading and survival.
Protocol for the Dissolution and Use of Y-27632 Dihydrochloride in Research Applications
Application Note
Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By competing with ATP for binding to the catalytic site of ROCK1 and ROCK2, Y-27632 effectively blocks the Rho/ROCK signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cytoskeletal dynamics, cell adhesion, and apoptosis.[4][5][6] Inhibition of this pathway by Y-27632 has been demonstrated to significantly enhance the survival of dissociated single cells, such as human pluripotent stem cells (hPSCs), by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1][2][7][8] Consequently, Y-27632 is widely utilized in stem cell research to improve cloning efficiency, cryopreservation, and overall cell viability following passaging.[1][8][9]
This document provides a detailed protocol for the preparation of this compound solutions for experimental use, along with guidelines for storage and application.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-trans-cyclohexanecarboxamide, dihydrochloride[1] |
| Molecular Formula | C₁₄H₂₁N₃O · 2HCl[1][10] |
| Molecular Weight | 320.3 g/mol [1][10] |
| Purity | ≥98%[1][10] |
| Form | Crystalline solid[1][10] |
| Storage (as supplied) | -20°C, protected from light, with a desiccant[1] |
| Stability (as supplied) | ≥4 years at -20°C[10] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | ≤ 90 mM[1], approx. 100 mg/mL[11], ≥52.9 mg/mL[12][13] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≤ 230 mM[1], approx. 100 mg/mL[10] |
| Dimethyl Sulfoxide (DMSO) | ≤ 90 mM[1], approx. 30 mg/mL[10], ≥111.2 mg/mL[12][13] |
| Ethanol | ≤ 3.1 mM[1], approx. 1 mg/mL[10], ≥17.57 mg/mL[12][13] |
Table 3: Recommended Concentrations for Cell Culture Applications
| Application | Recommended Final Concentration | Reference |
| Enhancing hPSC survival after dissociation | 10 µM | [1][8][9] |
| Organoid formation (initial 24-48 hours) | 10 µM | [12] |
| General in vitro studies | 5 - 20 µM | [13] |
| Prostatic smooth muscle cell proliferation studies | 0.01 - 100 µM | [14] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. This is a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 320.3 g/mol * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM solution, you will need 3.203 mg of this compound. To prepare a 1 mg/mL solution in water, resuspend 1 mg in 312 µL of water.[1]
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile water to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C or sonication can aid in dissolution if necessary.[12][13][14]
-
Sterilization (Optional): If required, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
Application in Human Pluripotent Stem Cell (hPSC) Culture
This protocol outlines the use of Y-27632 to enhance the survival of hPSCs after single-cell dissociation (e.g., during passaging or cryopreservation).
Materials:
-
Cultured hPSCs
-
Cell dissociation reagent (e.g., Accutase)
-
Complete hPSC culture medium
-
10 mM this compound stock solution
Procedure:
-
Prepare the culture medium: Pre-warm the complete hPSC culture medium to 37°C.
-
Add Y-27632: Dilute the 10 mM Y-27632 stock solution into the pre-warmed medium to a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to every 1 mL of culture medium.
-
Dissociate cells: Aspirate the old medium from the hPSC culture and wash with PBS. Add the cell dissociation reagent and incubate until the cells detach.
-
Resuspend cells: Gently pipette the cells to create a single-cell suspension and transfer to a sterile conical tube.
-
Centrifugation and Resuspension: Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in the prepared hPSC culture medium containing 10 µM Y-27632.
-
Plating: Plate the cells onto a new culture vessel.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂).
-
Medium Change: The Y-27632-containing medium is typically removed after 24 hours and replaced with fresh culture medium without the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Y-27632 and a typical experimental workflow for its use.
Caption: Mechanism of action of Y-27632 in the Rho/ROCK signaling pathway.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americapeptides.com [americapeptides.com]
- 5. molecularbeacon.net [molecularbeacon.net]
- 6. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 7. Y-27632, ROCK inhibitor - Small Molecules Products StemRD [stemrd.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dyngo-4a.com [dyngo-4a.com]
- 13. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]
- 14. apexbt.com [apexbt.com]
Enhancing Single-Cell Cloning Efficiency with Y-27632: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell cloning is a critical technique in many areas of biological research and drug development, including the generation of monoclonal cell lines, stem cell research, and gene editing. However, the process is often hampered by low cell viability and poor cloning efficiency, primarily due to dissociation-induced apoptosis, also known as anoikis. The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a powerful tool to overcome this challenge. By inhibiting the ROCK signaling pathway, Y-27632 effectively suppresses anoikis and significantly enhances the survival and proliferation of single cells, leading to a dramatic improvement in cloning efficiency.
This document provides detailed application notes and protocols for utilizing Y-27632 to enhance single-cell cloning efficiency. It includes a summary of the mechanism of action, quantitative data on its efficacy in various cell types, and step-by-step experimental protocols.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
Cell dissociation from the extracellular matrix (ECM) and neighboring cells triggers the activation of the RhoA GTPase and its downstream effector, ROCK.[1] This activation leads to hyperactivation of actomyosin contractility, resulting in membrane blebbing and ultimately, apoptosis.[1] Y-27632 is a cell-permeable, highly potent, and selective inhibitor of both ROCK1 and ROCK2 isoforms.[2][3] It competitively inhibits the ATP-binding site of the kinases, preventing the phosphorylation of downstream targets like Myosin Light Chain (MLC), thereby suppressing the apoptotic cascade initiated by cell dissociation.[1] This inhibition of ROCK activity is the primary mechanism by which Y-27632 promotes the survival of single cells in culture.[1][4]
Quantitative Data on Y-27632 Efficacy
The application of Y-27632 has been shown to significantly increase the cloning efficiency of a wide range of cell types. The following tables summarize the quantitative effects of Y-27632 treatment from various studies.
| Cell Type | Y-27632 Concentration | Fold Increase in Cloning/Colony Forming Efficiency | Reference |
| Murine Prostate Stem/Progenitor Cells (LSC) | 10 µM | ~8-fold | [1] |
| Murine Prostate Epithelial Cells | 10 µM | ~2.5-fold | [1] |
| Human Embryonic Stem Cells (hESCs) | 10 µM | >50-fold (<0.2% to 10.2%) | [5] |
| Rabbit Limbal Epithelial Cells (LECs) | Not Specified | Significant increase in colony density and size | [6] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10 µM and 20 µM | Significant increase in colony formation | [7] |
| Cell Type | Y-27632 Concentration | Effect on Cell Survival/Recovery | Reference |
| Human Embryonic Stem Cells (hESCs) after FACS | 10 µM | Up to 4-fold improvement in post-sort recovery | [8][9] |
| Cryopreserved Single Human Embryonic Stem Cells | 10 µM | Significant increase in survival after thawing | [2][3][10] |
| Cynomolgus Monkey Embryonic Stem Cells (cyESCs) | 10 µM and 20 µM | Dramatically improved efficiency of colony formation from single cells | [11] |
| Dissociated Human Embryonic Stem Cells | 10 µM | Markedly diminished dissociation-induced apoptosis | [5] |
Experimental Protocols
The following protocols provide a general framework for using Y-27632 to enhance single-cell cloning. Optimal conditions, such as cell seeding density and incubation times, may need to be adjusted for specific cell types and applications.
Protocol 1: General Single-Cell Cloning with Y-27632
This protocol is suitable for adherent cell lines.
Materials:
-
Complete cell culture medium
-
Y-27632 (Stock solution, e.g., 10 mM in sterile water or PBS)[3]
-
Cell detachment solution (e.g., TrypLE™, Accutase™)[12]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Sterile cell culture plates (e.g., 96-well plates)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Preparation: Culture cells to be cloned under standard conditions until they reach approximately 70-80% confluency.
-
Preparation of Y-27632 Containing Medium: Prepare complete culture medium supplemented with Y-27632 to a final concentration of 10 µM.[3][13][14] It is recommended to add Y-27632 to the medium immediately before use.
-
Cell Detachment:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the cell detachment solution and incubate at 37°C until the cells detach.
-
Gently pipette to create a single-cell suspension.
-
-
Cell Counting and Dilution:
-
Transfer the cell suspension to a sterile conical tube and add at least an equal volume of complete culture medium to neutralize the detachment solution.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the prepared Y-27632-containing medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Perform serial dilutions of the cell suspension in the Y-27632-containing medium to achieve a final concentration of 10 cells/mL.[13]
-
-
Seeding Single Cells:
-
Add 100 µL of the 10 cells/mL cell suspension to each well of a 96-well plate. This corresponds to an average of 1 cell per well.[13]
-
Visually inspect the plate under a microscope to confirm the presence of single cells in the wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Medium Change:
-
Colony Expansion: Monitor the wells for colony formation. Once colonies are visible and have reached a sufficient size, they can be expanded for further analysis.
Protocol 2: Enhancing Survival of Stem Cells During Passaging and Cryopreservation
Y-27632 is particularly beneficial for improving the survival of sensitive stem cell lines during routine passaging and after cryopreservation.
For Passaging:
-
Prepare your standard culture medium supplemented with 10 µM Y-27632.
-
Dissociate the stem cell colonies into single cells or small clumps as per your standard protocol.
-
Resuspend the cells in the Y-27632-containing medium.
-
Plate the cells onto a new culture dish.
-
After 24 hours, replace the medium with fresh medium without Y-27632.[14]
For Cryopreservation:
-
Add 10 µM Y-27632 to the cryopreservation medium.
-
Freeze the cells according to your standard protocol.
-
Upon thawing, quickly transfer the cells to pre-warmed complete culture medium supplemented with 10 µM Y-27632.[12]
-
Incubate for 24 hours, then replace the medium with fresh medium without Y-27632.
Troubleshooting and Considerations
-
Optimal Concentration: While 10 µM is the most commonly reported effective concentration, the optimal concentration of Y-27632 may vary between cell types. It is advisable to perform a dose-response experiment (e.g., 5, 10, 20 µM) to determine the ideal concentration for your specific cells.[7]
-
Duration of Treatment: Continuous exposure to Y-27632 can sometimes lead to altered cell morphology or differentiation.[15] Therefore, it is generally recommended to remove Y-27632 from the culture medium after the initial 24-48 hour survival-critical period.
-
Cell Adhesion: Y-27632 can also improve the adherence of some cell types to the culture surface.[6]
-
Pluripotency: Studies have shown that transient treatment with Y-27632 does not adversely affect the pluripotency of stem cells.[8][11]
Conclusion
The use of the ROCK inhibitor Y-27632 is a simple and highly effective method to significantly improve the efficiency of single-cell cloning for a wide variety of cell types. By mitigating dissociation-induced apoptosis, Y-27632 enhances cell survival and proliferation, facilitating the generation of clonal cell lines and improving the recovery of cells after stressful procedures like FACS and cryopreservation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully integrate Y-27632 into their single-cell cloning workflows.
References
- 1. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 9. stemcell.com [stemcell.com]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ajitrade.com [ajitrade.com]
- 14. nippongenetics.eu [nippongenetics.eu]
- 15. researchgate.net [researchgate.net]
Y-27632 Supplementation in Neural Stem Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, is a widely utilized small molecule in neural stem cell (NSC) culture. Its primary function is to enhance cell survival, particularly during enzymatic dissociation and cryopreservation, by preventing dissociation-induced apoptosis, a process known as anoikis.[1][2][3] Y-27632 accomplishes this by inhibiting the ROCK pathway, which plays a crucial role in regulating cell shape, adhesion, and motility.[1] Beyond its pro-survival effects, Y-27632 has also been shown to influence NSC proliferation and differentiation, making it an indispensable tool in neurobiology research and for the development of cell-based therapies.[4][5][6]
Mechanism of Action
Y-27632 is a selective and potent, cell-permeable inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1] It competitively binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[1] The ROCK pathway is a critical downstream effector of the small GTPase RhoA. Inhibition of this pathway leads to a reduction in stress fiber formation and focal adhesions, ultimately promoting cell survival and influencing cell fate decisions in NSCs. The inhibition of ROCK has been observed to promote neuronal differentiation, potentially through the activation of the PI3K/Akt and ERK signaling pathways.[4][7]
References
- 1. stemcell.com [stemcell.com]
- 2. The ROCK inhibitor Y-26732 enhances the survival and proliferation of human embryonic stem cell-derived neural progenitor cells upon dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of Rho kinase inhibitor Y-27632 and Noggin overexpression on the proliferation and neuron-like cell differentiation of stem cells derived from human exfoliated deciduous teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-associated coiled kinase inhibitor Y-27632 promotes neuronal-like differentiation of adult human adipose tissue-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Dual AChE and ROCK2 Inhibitor Induces Neurogenesis via PTEN/AKT Pathway in Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Y-27632 in Neurite Outgrowth Assays
Introduction
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK) family of enzymes.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to cell shape, motility, and adhesion. In neuronal cells, activation of the RhoA/ROCK pathway is generally associated with growth cone collapse and the inhibition of neurite extension.[1][4][5] By inhibiting ROCK, Y-27632 effectively blocks these inhibitory signals, thereby promoting neurite initiation, elongation, and branching. This makes Y-27632 an invaluable tool for researchers studying neural development, regeneration, and neurodegenerative diseases.[1][5] It has been successfully used to enhance neurite outgrowth in various neuronal cell types, including PC12 cells, primary retinal neurocytes, and neurons derived from embryonic stem cells.[1][6][7][8]
Mechanism of Action
The canonical pathway through which Y-27632 promotes neurite outgrowth involves the inhibition of ROCK-mediated signaling that governs actin-myosin contractility and actin filament dynamics. Normally, activated RhoA binds to and activates ROCK. ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC) and LIM kinase (LIMK).[9][10]
-
Phosphorylation of MLC (via direct phosphorylation or inactivation of MLC phosphatase) increases myosin II activity, leading to actin-myosin contraction and increased cytoskeletal tension, which is inhibitory to neurite extension.[9][10]
-
Phosphorylation of LIMK leads to the inactivation of the actin-depolymerizing protein cofilin.[9][10] Inactivated cofilin cannot sever actin filaments, which results in the stabilization of F-actin and reduced actin dynamics, a state that is non-conducive to growth cone advancement.[4][9]
Y-27632, by inhibiting ROCK, prevents these phosphorylation events. This leads to decreased actin-myosin contractility and increased cofilin activity, resulting in a more dynamic actin cytoskeleton within the growth cone that is permissive for neurite elongation and outgrowth.[4][11]
Recent studies in PC12 cells also suggest a non-canonical pathway where ROCK inhibition by Y-27632 leads to the activation of Rac1, which in turn promotes neurite outgrowth through a signaling cascade involving NADPH oxidase 1 (NOX1)-dependent ROS generation and subsequent activation of AKT and PAK1.[1][2][12]
Caption: Signaling pathways affected by Y-27632 to promote neurite outgrowth.
Quantitative Data Summary
The optimal concentration and incubation time for Y-27632 can vary significantly depending on the cell type and experimental goals. Below is a summary of conditions reported in various studies.
| Cell Type | Y-27632 Concentration (µM) | Incubation Time | Key Findings |
| PC12 Cells | 1 - 100 µM | 24 - 48 hours | Dose-dependent increase in the percentage of neurite-bearing cells, peaking at 25-100 µM.[11] |
| PC12 Cells | 25 µM | 2 hours | Induced neurite outgrowth, which was dependent on Rac1, NOX1, AKT, and PAK1 activation.[1] |
| PC12 Adh Cells | 33 µM | > 3 days | Neurite outgrowth resistance was observed after 3 or more days of continuous exposure.[13] |
| Rat Retinal Neurocytes | Not specified | 72 - 96 hours | Significantly promoted cell survival and neurite outgrowth.[8] |
| Human iPSC-derived NPCs | 10 µM | 24 hours | Confirmed downregulation of phosphorylated myosin light chain (pMLC).[14] |
| Chick DRG Neurons | 10 µM | 8 hours | Significantly increased the average length of the longest neurite compared to controls.[15] |
| Olfactory Ensheathing Cells (OECs) | Not specified | 12 hours (pre-treatment) | Induced a morphological shift in OECs that enhanced neurite outgrowth of co-cultured neurons.[16][17] |
Detailed Experimental Protocol
This protocol provides a general framework for a neurite outgrowth assay using Y-27632 on a neuronal cell line (e.g., PC12 or Neuro-2a) in a 96-well format. Optimization is required for specific cell types and experimental conditions.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, iPSC-derived neurons)
-
Complete culture medium (e.g., F-12K with serum for PC12)[18]
-
Serum-free culture medium
-
Y-27632 dihydrochloride (Stock solution: 10 mM in sterile H₂O or PBS)
-
Poly-D-Lysine or other appropriate coating material
-
96-well tissue culture-treated plates
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with Poly-D-Lysine or another suitable extracellular matrix protein according to the manufacturer's instructions.
-
Aspirate the coating solution and wash wells with sterile PBS before cell seeding.
-
-
Cell Seeding:
-
Y-27632 Treatment:
-
Prepare serial dilutions of Y-27632 in serum-free or low-serum medium. A common final concentration range to test is 1 µM to 50 µM.[6][11] Include a vehicle-only control.
-
Carefully aspirate the medium from the wells.
-
Gently add 100 µL of the medium containing the appropriate Y-27632 concentration (or vehicle) to each well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11][19]
-
-
Fixation and Staining:
-
Aspirate the treatment medium and gently wash the cells with warm PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15-20 minutes at room temperature.[19]
-
Wash wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash wells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with primary antibody against a neuronal marker (e.g., β-III Tubulin) diluted in blocking buffer, typically overnight at 4°C.[19]
-
Wash wells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear stain (e.g., Hoechst) for 1-2 hours at room temperature, protected from light.[19]
-
Wash wells three times with PBS. Leave the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
Caption: A typical workflow for a Y-27632-based neurite outgrowth assay.
References
- 1. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. RhoA/ROCK regulation of neuritogenesis via profilin IIa–mediated control of actin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Y-27632 on the cultured retinal neurocytes of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. Neurite outgrowth resistance to rho kinase inhibitors in PC12 Adh cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 17. ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
- 19. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 20. innoprot.com [innoprot.com]
Application Notes and Protocols: Y-27632 for Facilitating Periodontal Ligament Stem Cell Proliferation
Introduction
Y-27632 is a selective, cell-permeable, and highly potent inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1] It functions by competitively binding to the ATP-binding site of ROCK.[1][2] In the field of regenerative medicine, particularly in periodontology, Y-27632 has been identified as a valuable tool for enhancing the in vitro expansion of human Periodontal Ligament Stem Cells (PDLSCs).[2][3][4][5] These multipotent stem cells are crucial for periodontal tissue regeneration.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Y-27632 to facilitate the proliferation of PDLSCs. It has been demonstrated that Y-27632 significantly promotes PDLSC proliferation, migration, and pluripotency, primarily through the activation of the extracellular-signal-regulated kinase (ERK) signaling pathway.[2][3][5]
Mechanism of Action
Y-27632 inhibits the ROCK signaling pathway, which is a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and apoptosis.[3] By inhibiting ROCK, Y-27632 influences these cellular processes. In PDLSCs, this inhibition leads to an upregulation of the ERK signaling cascade, which is a key pathway in promoting cell proliferation.[2][3]
Figure 1: Simplified signaling pathway of Y-27632 in PDLSCs.
Data Presentation
The following tables summarize the quantitative data on the effects of Y-27632 on PDLSC proliferation.
Table 1: Effect of Y-27632 Concentration on PDLSC Proliferation (CCK8 Assay)
| Y-27632 Concentration (µM) | Cell Proliferation (Relative to Control) | Significance (p-value) |
| 0 (Control) | 1.00 | - |
| 10 | Significantly Higher | < 0.05 |
| 20 | Peaked Proliferation | < 0.01 |
| 40 | Inhibited vs. 20 µM | < 0.05 |
| Data is based on a 48-hour treatment period.[2][4][6] |
Table 2: Effect of Y-27632 Concentration on PDLSC Proliferation (EdU Labeling Assay)
| Y-27632 Concentration (µM) | Percentage of EdU-Positive Cells (%) | Significance vs. Control (p-value) |
| 0 (Control) | 33.73 ± 2.06 | - |
| 5 | 44.70 ± 3.53 | < 0.01 |
| 10 | 50.30 ± 2.42 | < 0.001 |
| 20 | 49.55 ± 2.43 | < 0.001 |
| 40 | 43.85 ± 2.37 | < 0.01 |
| Data represents mean ± standard error of the mean.[2][6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human PDLSCs
This protocol describes the isolation of PDLSCs from human periodontal ligament tissue.
Materials:
-
Healthy human premolars (extracted for orthodontic reasons)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Dispase II
-
Phosphate-Buffered Saline (PBS)
-
Cell strainers (70 µm)
Procedure:
-
Wash the extracted teeth with PBS containing Penicillin-Streptomycin.
-
Scrape the periodontal ligament tissue from the middle third of the root surface.
-
Mince the collected tissue into small pieces (1-2 mm³).
-
Digest the tissue fragments with a solution of 3 mg/mL collagenase type I and 4 mg/mL dispase II in DMEM for 1 hour at 37°C.
-
Neutralize the enzymatic digestion with an equal volume of DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, resuspend in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin), and plate in T25 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 3 days. PDLSCs at passages 3-5 are recommended for subsequent experiments.
Protocol 2: PDLSC Proliferation Assay using Cell Counting Kit-8 (CCK8)
This protocol quantifies the number of viable cells.
Materials:
-
PDLSCs
-
DMEM with 10% FBS
-
Y-27632 (stock solution)
-
96-well plates
-
CCK8 solution
-
Microplate reader
Procedure:
-
Seed PDLSCs into a 96-well plate at a density of 2 x 10³ cells/well and culture for 24 hours.
-
Prepare different concentrations of Y-27632 (e.g., 0, 5, 10, 20, 40 µM) in the culture medium.
-
Replace the medium in the wells with the prepared Y-27632 containing medium.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Western Blot Analysis for ERK Activation
This protocol assesses the phosphorylation of ERK.
Materials:
-
PDLSCs
-
Y-27632
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) reagents
Procedure:
-
Culture PDLSCs to 80-90% confluency.
-
Treat the cells with 20 µM Y-27632 for different time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using ECL reagents and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to GAPDH as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effect of Y-27632 on PDLSC proliferation.
Figure 2: Experimental workflow for Y-27632 treatment of PDLSCs.
Concluding Remarks
Y-27632 is a potent facilitator of PDLSC proliferation in vitro. The optimal concentration for promoting proliferation is between 10 µM and 20 µM.[2][5][6][7] It is important to note that while Y-27632 enhances proliferation and migration, it has been shown to inhibit the osteogenic differentiation of PDLSCs.[2][3][5] Therefore, its application should be carefully considered based on the desired downstream application of the cultured cells. For therapeutic strategies aiming to expand a large number of undifferentiated PDLSCs, Y-27632 is a highly effective supplement. However, for protocols requiring subsequent osteogenic differentiation, removal of Y-27632 from the culture medium prior to inducing differentiation is recommended. These protocols and notes provide a comprehensive guide for the effective use of Y-27632 in PDLSC research.
References
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Y-27632 Technical Support Center: Troubleshooting Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the ROCK inhibitor Y-27632 in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable, potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions by competing with ATP for binding to the catalytic site of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][2] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility. By inhibiting ROCK, Y-27632 can prevent dissociation-induced apoptosis (anoikis), which is particularly beneficial for the survival of single cells in culture, such as during passaging or after cryopreservation.[1]
Q2: What is the recommended working concentration of Y-27632 for primary cells?
The most commonly recommended and effective concentration of Y-27632 for supporting primary cell culture is 10 µM.[2][3][4] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a dose-response experiment to determine the ideal concentration for your specific primary cell line.[5]
Q3: Is Y-27632 expected to be cytotoxic?
While Y-27632 is widely used to enhance cell survival, it can exhibit cytotoxic effects at higher concentrations.[6][7] For instance, concentrations of 20 µM and above have been shown to decrease cell viability and increase necrosis in some primary cell types.[6] Continuous exposure to even 10 µM Y-27632 has been reported to decrease cell number and metabolic viability in human adipose-derived stem cells (hADSCs).[8]
Q4: How long should I treat my primary cells with Y-27632?
The duration of treatment often depends on the application. For improving survival after thawing or passaging, a short-term treatment of 24-48 hours is common. For specific differentiation protocols, the timing and duration will be protocol-specific. It is not always necessary to have Y-27632 present in the culture medium continuously.
Q5: Can Y-27632 affect cell differentiation?
Yes, Y-27632 can influence cell differentiation. By inhibiting the ROCK pathway, it can promote the differentiation of embryonic stem cells into neurons.[9] The effects on differentiation are complex and can involve other signaling pathways, so it is an important factor to consider during experimental design.
Troubleshooting Guide
Issue 1: Increased Cell Death and Reduced Viability After Y-27632 Treatment
| Potential Cause | Troubleshooting Step |
| Concentration is too high | The optimal concentration of Y-27632 is cell-type specific. A concentration that is beneficial for one primary cell line might be toxic to another. Perform a dose-response experiment (e.g., 2 µM, 5 µM, 10 µM, 20 µM) to determine the optimal, non-toxic concentration for your cells.[5][6] |
| Prolonged exposure | Continuous exposure to Y-27632 may not be necessary and could be detrimental. Try limiting the treatment to the initial 24-48 hours after plating or passaging. |
| Solvent toxicity | If using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is below 0.1%, as higher concentrations can be toxic to cells.[2] |
| Cell line sensitivity | Some primary cell lines, such as human adipose-derived stem cells, have shown decreased viability with continuous Y-27632 supplementation.[8] If you observe cytotoxicity, consider if Y-27632 is appropriate for your specific cell type or if the treatment duration needs to be minimized. |
Issue 2: Unexpected Changes in Cell Morphology
| Potential Cause | Troubleshooting Step |
| Inhibition of ROCK signaling | Y-27632's mechanism of action involves altering the cytoskeleton. This can lead to changes in cell shape, such as a more rounded or stellate appearance. This is often a temporary effect. Monitor the cells to see if they revert to their normal morphology after the removal of Y-27632.[7] |
| High concentration | Very high concentrations can lead to significant changes in cell polarity and morphology.[7] Ensure you are using the optimal concentration determined from a dose-response study. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Stock solution degradation | Prepare fresh stock solutions of Y-27632 in PBS or water before use. If using frozen aliquots, avoid repeated freeze-thaw cycles.[2] Stock solutions in PBS or water are stable at -20°C for up to 6 months.[2] |
| Inconsistent cell handling | Ensure consistent cell detachment and passaging techniques. Over-exposure to dissociation agents like Accutase or trypsin can stress cells and make them more susceptible to other stressors.[10] |
Quantitative Data Summary
Table 1: Effect of Y-27632 Concentration on Primary Cell Viability and Proliferation
| Cell Type | Concentration (µM) | Duration | Effect on Viability/Proliferation | Reference |
| Ovine Spermatogonial Stem Cells | 5-10 | 10 days | Optimal for colony formation and viability | [6] |
| Ovine Spermatogonial Stem Cells | 20 | 10 days | Significantly decreased cell viability and increased necrosis | [6] |
| Human Hair Follicle Stem Cells | 5, 10, 20 | Not specified | No significant effect on viability; 10 and 20 µM significantly promoted proliferation | [4] |
| Human Corneal Endothelial Cells | 30 and above | 24 hours | Significant drop in cellular impedance (indicative of cytotoxicity) | [7] |
| Human Adipose-Derived Stem Cells | 10, 20 | Continuous | Concentration-dependent decrease in cell number and metabolic viability | [8] |
Key Experimental Protocols
Protocol 1: Determining Optimal Y-27632 Concentration
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay.
-
Preparation of Y-27632 Dilutions: Prepare a range of Y-27632 concentrations (e.g., 0 µM, 2 µM, 5 µM, 10 µM, 20 µM, 50 µM) in your complete cell culture medium.
-
Treatment: After allowing the cells to adhere for 24 hours, replace the medium with the medium containing the different concentrations of Y-27632.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay.
-
Data Analysis: Plot cell viability against Y-27632 concentration to determine the highest concentration that does not significantly reduce viability.
Protocol 2: Using Y-27632 to Improve Post-Thaw Survival
-
Prepare Medium: Prepare your complete cell culture medium and supplement it with the optimal concentration of Y-27632 (typically 10 µM).
-
Thaw Cells: Rapidly thaw your cryopreserved primary cells in a 37°C water bath.
-
Dilution: Gently transfer the thawed cells into a tube containing pre-warmed complete medium.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in the Y-27632-supplemented medium.
-
Plating: Plate the cells at your desired density.
-
Incubation: Incubate the cells for 24 hours in the presence of Y-27632.
-
Medium Change: After 24 hours, replace the medium with fresh complete medium without Y-27632.
Visualizations
Caption: The Rho-ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A logical workflow for troubleshooting Y-27632 cytotoxicity.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Y-27632 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Establishment of an Efficient Primary Culture System for Human Hair Follicle Stem Cells Using the Rho-Associated Protein Kinase Inhibitor Y-27632 [frontiersin.org]
- 5. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of Rho-associated kinase inhibitor Y-27632 on primary human corneal endothelial cells propagated using a dual media approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Y-27632 Incubation for Enhanced Cell Survival
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Y-27632, a selective ROCK inhibitor, to maximize cell survival in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Y-27632 enhances cell survival?
A1: Y-27632 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which influences cell shape, adhesion, and motility.[2] Upon dissociation for subculturing or thawing from cryopreservation, single cells undergo stress that can lead to apoptosis, a process known as anoikis. Y-27632 enhances cell survival by preventing this dissociation-induced apoptosis.[1][2]
Q2: What is the generally recommended concentration and incubation time for Y-27632?
A2: A concentration of 10 µM is the most commonly recommended and effective concentration for a wide range of cell types.[1] For many applications, particularly with human pluripotent stem cells (hPSCs) and organoid cultures, a 24-hour incubation period post-plating is standard.[3] However, the optimal incubation time can vary depending on the cell type and the specific application.
Q3: Is continuous exposure to Y-27632 recommended?
A3: Continuous exposure is generally not recommended as it can have unintended effects on cell differentiation and proliferation in the long term. For most applications, a short-term treatment of 24-48 hours is sufficient to promote initial cell survival and attachment.
Q4: Can Y-27632 be used for primary cell cultures?
A4: Yes, Y-27632 has been shown to be effective in promoting the survival and proliferation of various primary cells, including human keratinocytes and ovine spermatogonial stem cells.[4][5] The optimal concentration and incubation time should be determined empirically for each specific primary cell type.
Q5: Are there any known cytotoxic effects of Y-27632?
A5: While Y-27632 is generally well-tolerated at the recommended concentration of 10 µM, higher concentrations (e.g., 20 µM and above) have been shown to decrease cell viability in some cell types, such as ovine spermatogonial stem cells.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell survival after Y-27632 treatment. | 1. Variability in cell dissociation technique.2. Inconsistent plating density.3. Uneven coating of culture vessels.4. Degradation of Y-27632 stock solution. | 1. Standardize the dissociation protocol (e.g., incubation time with dissociation reagent, gentle pipetting).2. Ensure accurate cell counting and consistent seeding density between experiments.3. Ensure even coating of plates with matrix (e.g., Matrigel, gelatin) and allow sufficient incubation time for the coating to set.[6]4. Prepare fresh Y-27632 stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] |
| High levels of cell death even with Y-27632. | 1. Sub-optimal Y-27632 concentration.2. Insufficient incubation time.3. Cell type is not responsive to Y-27632.4. Other underlying culture issues (e.g., poor media quality, contamination). | 1. Perform a dose-response experiment to determine the optimal concentration (typically between 5-20 µM).2. Extend the incubation time to 48 hours, especially for sensitive cell lines.3. Not all cell types benefit from ROCK inhibition. Consider alternative survival-promoting agents.4. Ensure all other culture conditions are optimal. |
| Cells exhibit morphological changes (e.g., flattened, enlarged). | This is a known effect of ROCK inhibition due to alterations in the actin cytoskeleton. | These morphological changes are generally reversible upon removal of Y-27632. If the changes persist and are undesirable, consider reducing the concentration or incubation time. |
| Reduced proliferation with prolonged Y-27632 treatment. | Long-term inhibition of the ROCK pathway can interfere with cell cycle progression in some cell types. | Limit Y-27632 treatment to the initial 24-48 hours after plating to promote survival and attachment, then switch to a Y-27632-free medium for long-term culture. |
Data on Y-27632 Concentration and Incubation Time
The following tables summarize findings from various studies on the effects of different Y-27632 concentrations and incubation times on cell survival and proliferation.
Table 1: Effect of Y-27632 Concentration on Cell Viability and Proliferation
| Cell Type | Concentration (µM) | Incubation Time | Observed Effect |
| Ovine Spermatogonial Stem Cells | 0.1 - 10 | 48 hours | No significant effect on viability. |
| 20, 40 | 48 hours | Significantly decreased viability.[4] | |
| 5, 10 | 10 days | Increased number and size of colonies.[4] | |
| 20 | 10 days | Decreased cell viability and increased necrosis.[4] | |
| Human Periodontal Ligament Stem Cells | 10, 20 | 48 hours | Significantly higher proliferation compared to control.[7] |
| 40 | 48 hours | Inhibited cell proliferation compared to 20 µM.[7] | |
| Human Foreskin Fibroblasts | 1, 10 | 12 hours | Increased cellular proliferation up to twofold.[8] |
| Human Cardiac Stem Cells | 0.1, 1.0, 10.0 | 48 hours | No significant effect on apoptosis or proliferation, but significantly increased cell viability.[9] |
Table 2: Recommended Y-27632 Incubation Times for Different Applications
| Application | Cell Type | Recommended Incubation Time |
| Post-Thawing of Cryopreserved Cells | Human Pluripotent Stem Cells | 24 hours[3] |
| Post-Single Cell Passaging | Human Pluripotent Stem Cells | 24 hours[3] |
| Primary Culture Initiation | Ovine Spermatogonial Stem Cells | 10 days (continuous)[4] |
| Human Keratinocytes | 3 days (continuous for cloning efficiency)[5] | |
| Organoid Formation | Primary Human Organoids | 2-3 days post-thaw and post-passaging |
| Wound Healing Assay | Human Cardiac Stem Cells | 48 hours[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Y-27632 Concentration
This protocol outlines a method to determine the optimal concentration of Y-27632 for maximizing the survival of a specific cell type.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Y-27632 stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence within the experimental timeframe (typically 24-72 hours).
-
Prepare Y-27632 Dilutions: Prepare a serial dilution of Y-27632 in your complete culture medium. A common range to test is 0, 1, 5, 10, 20, and 50 µM.
-
Treatment: After allowing the cells to attach for a few hours (if adherent), replace the medium with the medium containing the different concentrations of Y-27632.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the results to the untreated control (0 µM Y-27632) to determine the percentage of cell viability at each concentration. The optimal concentration will be the one that provides the highest cell viability without showing signs of toxicity.
Protocol 2: Optimizing Y-27632 Incubation Time
This protocol is designed to identify the most effective duration of Y-27632 treatment for enhancing cell survival post-plating.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Y-27632 stock solution (at the optimal concentration determined in Protocol 1)
-
24-well cell culture plates
-
Trypan blue solution and hemocytometer or an automated cell counter
Procedure:
-
Cell Plating: Dissociate cells to a single-cell suspension and plate them at a consistent density in multiple wells of a 24-well plate in a medium containing the optimal concentration of Y-27632.
-
Time-Course Treatment:
-
Group 1 (Continuous): Leave the cells in the Y-27632-containing medium for the entire duration of the experiment (e.g., 72 hours).
-
Group 2 (24h): After 24 hours, replace the medium with fresh, Y-27632-free medium.
-
Group 3 (48h): After 48 hours, replace the medium with fresh, Y-27632-free medium.
-
Group 4 (Control): Plate cells in a medium without Y-27632.
-
-
Cell Counting: At various time points (e.g., 24, 48, and 72 hours post-plating), trypsinize the cells from one well of each group, stain with trypan blue, and count the number of viable cells.
-
Data Analysis: Plot the number of viable cells against time for each treatment group. The incubation time that results in the highest number of viable cells at the later time points is the optimal duration.
Visualizing Key Pathways and Workflows
ROCK Signaling Pathway
The diagram below illustrates the simplified ROCK signaling pathway and the point of inhibition by Y-27632. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets, leading to increased actin-myosin contractility and stress fiber formation. Y-27632 competitively inhibits the ATP-binding site of ROCK, preventing these downstream effects.
Caption: Simplified ROCK signaling pathway and Y-27632 inhibition.
Troubleshooting Workflow for Sub-optimal Cell Survival
This workflow provides a logical sequence of steps to troubleshoot experiments where Y-27632 is not providing the expected improvement in cell survival.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. forum.allencell.org [forum.allencell.org]
- 4. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Y-27632 and Dissociation-Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Y-27632 for preventing dissociation-induced apoptosis (anoikis).
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it prevent dissociation-induced apoptosis?
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Dissociation of adherent cells from the extracellular matrix (ECM) can trigger a form of programmed cell death known as anoikis. This process is often mediated by the hyperactivation of the Rho/ROCK signaling pathway, leading to increased actin-myosin contractility and subsequent apoptosis.[3][4][5] Y-27632 works by inhibiting ROCK, thereby suppressing this signaling cascade, reducing cytoskeletal tension, and preventing the downstream apoptotic events.[3][5] Studies have shown that Y-27632 treatment can upregulate the expression of anti-apoptotic proteins like BCL-2, further contributing to cell survival.[3]
Q2: Why is Y-27632 not preventing apoptosis in my cell culture?
There are several potential reasons why Y-27632 may not be effective in your experiments:
-
Cell Type Specificity: The efficacy of Y-27632 is highly dependent on the cell type. While it is widely and successfully used for human pluripotent stem cells (hPSCs) and other epithelial-like stem cells, it has been shown to be ineffective or even detrimental in other cell types, such as human adipose-derived stem cells (hADSCs).[6]
-
Suboptimal Concentration: The commonly used concentration of 10 µM may not be optimal for all cell types. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific cells.[6][7][8]
-
Incorrect Timing and Duration of Treatment: Y-27632 is most effective when present during and immediately after cell dissociation. For many protocols, a 24-hour treatment is sufficient.[9] Prolonged exposure can sometimes have negative consequences on cell health and differentiation potential.[10]
-
Activation of Alternative Apoptotic Pathways: Y-27632 specifically targets the ROCK-mediated apoptotic pathway. If cell death is being triggered by other mechanisms independent of ROCK signaling, Y-27632 will not be effective.[10]
-
Poor Reagent Quality or Handling: The quality and proper storage of Y-27632 are critical. Stock solutions should be prepared fresh and stored correctly to maintain potency.[2] Similarly, the quality of other reagents like dissociation enzymes and extracellular matrix coatings (e.g., Matrigel) can significantly impact cell survival.[11]
-
Inconsistent Experimental Procedures: Subtle variations in your protocol, such as the harshness of the dissociation method, plating density, or the quality of the culture surface coating, can lead to inconsistent results.[11]
Q3: Are there any alternatives to Y-27632?
Yes, other ROCK inhibitors have been investigated as alternatives to Y-27632. Fasudil (HA-1077) is a clinically approved ROCK inhibitor that has been shown to be a suitable and more cost-effective substitute for Y-27632 in human pluripotent stem cell research.[12] Other compounds like AR-13324 (Netarsudil) and its active metabolite AR-13503 have also demonstrated efficacy in promoting cell survival and proliferation in specific cell types, such as primary human corneal endothelial cells.[13][14]
Troubleshooting Guides
Problem: Significant cell death is observed even with Y-27632 treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Y-27632 Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line (e.g., 1, 5, 10, 20 µM). |
| Degraded Y-27632 | Prepare a fresh stock solution of Y-27632. Ensure proper storage of the solid compound and stock solutions as recommended by the manufacturer.[2] |
| Inappropriate Timing of Treatment | Add Y-27632 to the culture medium immediately before or during cell dissociation and maintain it for the initial 24 hours post-plating.[9] |
| Harsh Dissociation Method | Use a gentler dissociation reagent (e.g., EDTA-based solutions like Versene instead of Accutase or trypsin) and minimize the incubation time.[11] |
| Suboptimal Plating Density | Optimize the seeding density for your cells. Densities that are too low or too high can induce stress and apoptosis. |
| Poor Matrigel Coating | Ensure the Matrigel is properly thawed, diluted, and coated on the culture surface. Incubate for at least one hour at 37°C to allow for proper polymerization.[11] |
| Activation of Non-ROCK Apoptotic Pathways | Investigate other potential sources of apoptosis in your culture system, such as nutrient depletion, osmotic stress, or contamination. |
| Cell Line Specificity | Consider that your specific cell type may not be responsive to ROCK inhibition for survival. Research literature for protocols specific to your cells. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Y-27632 for Different Cell Types
| Cell Type | Recommended Concentration (µM) | Reference(s) |
| Human Embryonic Stem Cells (hESCs) | 10 | [7][9] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | 10 | [15] |
| Murine Prostate Stem/Progenitor Cells | 10 | [4][5] |
| Salivary Gland Stem Cells | 10 | [3] |
| Ovine Spermatogonial Stem Cells | 5-10 | [8] |
| Human Adipose-Derived Stem Cells | Not Recommended (can decrease cell number) | [6] |
Table 2: Effect of Y-27632 on Cloning Efficiency and Cell Survival
| Cell Type | Metric | Improvement with Y-27632 | Reference(s) |
| Murine Prostate Stem/Progenitor Cells | Cloning Efficiency | 8-fold increase | [4][16] |
| Murine Prostate Stem/Progenitor Cells | Sphere-Forming Units | ~1.7-fold increase | [4][5] |
| hESCs (post-FACS) | Cell Recovery | Up to 4-fold increase | [9] |
| Salivary Gland Stem Cells | Early Apoptosis | Reduced from 1.86% to 0.32% | [3] |
| Salivary Gland Stem Cells | Late Apoptosis | Reduced from 4.43% to 0.72% | [3] |
| Salivary Gland Stem Cells | Necrosis | Reduced from 10.43% to 2.43% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Using Y-27632 to Enhance Post-Dissociation Cell Survival
-
Preparation:
-
Prepare a sterile stock solution of Y-27632 (e.g., 10 mM in water or PBS). Aliquot and store at -20°C.[2]
-
Pre-warm culture medium and dissociation reagents to the appropriate temperature (typically 37°C or room temperature, depending on the reagent).
-
-
Treatment and Dissociation:
-
(Optional Pre-treatment) For some sensitive cell lines, pre-incubate the cells with medium containing the final working concentration of Y-27632 for 1 hour prior to dissociation.[9]
-
Aspirate the old medium from the culture vessel.
-
Wash the cells once with sterile PBS.
-
Add the dissociation reagent (e.g., Accutase, TrypLE, Versene) and incubate for the minimum time required to achieve cell detachment.
-
Gently dislodge the cells and transfer the cell suspension to a sterile conical tube.
-
-
Plating and Post-Dissociation Culture:
-
Neutralize the dissociation reagent if necessary and centrifuge the cells at a low speed (e.g., 200-300 x g) for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium containing the optimal concentration of Y-27632.
-
Count the viable cells and plate them at the desired density onto a pre-coated culture surface.
-
Incubate the cells under standard culture conditions.
-
-
Removal of Y-27632:
-
After 24 hours, perform a full medium change with fresh medium that does not contain Y-27632.
-
Continue with your standard cell culture protocol.
-
Visualizations
Caption: Rho/ROCK signaling pathway leading to dissociation-induced apoptosis and its inhibition by Y-27632.
Caption: Standard experimental workflow for using Y-27632 to improve cell survival after dissociation.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 10. Inhibition of Caspase-mediated Anoikis Is Critical for Basic Fibroblast Growth Factor-sustained Culture of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Y-27632 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use and handling of the ROCK inhibitor Y-27632 to prevent its degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It functions by competing with ATP for binding to the catalytic site of ROCKI and ROCKII, thereby preventing the downstream signaling that regulates cell shape, adhesion, and motility.[1] This inhibition of the ROCK pathway is particularly useful in cell culture for preventing apoptosis (anoikis) in dissociated single cells, which significantly enhances cell survival and cloning efficiency, especially for stem cells.[1][2]
Q2: What are the primary factors that can lead to the degradation of Y-27632 in a cell culture environment?
The primary factors contributing to the degradation of Y-27632 in cell culture media are prolonged exposure to physiological temperatures (37°C), light, and potential hydrolysis in aqueous solutions over time. While specific degradation pathways have not been extensively detailed in the literature, amide bond hydrolysis and oxidation are potential chemical degradation routes for molecules with similar structures in aqueous environments.
Q3: How long is Y-27632 stable in cell culture medium at 37°C?
Y-27632 has been shown to be stable for up to 2 days in pluripotent stem cell culture at 37°C with 5% CO2.[3] For long-term cultures, this stability profile necessitates periodic replenishment of the media containing freshly diluted Y-27632 to maintain its effective concentration.
Q4: What are the recommended storage conditions for Y-27632 powder and stock solutions?
To ensure maximum stability and efficacy, Y-27632 should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder (as supplied) | -20°C | Up to 12 months | Store with a desiccant and protect from light.[1] |
| Stock Solution (in water or PBS) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Q5: Can I prepare a large volume of culture medium containing Y-27632 and store it for later use?
No, it is not recommended to store culture medium that has been supplemented with Y-27632. The stock solution should be diluted into the culture medium immediately before use to ensure its potency.[1]
Troubleshooting Guide: Y-27632 Degradation
This guide addresses common issues that may arise due to the potential degradation of Y-27632 in your long-term cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Decreased cell viability or increased apoptosis over time, even with Y-27632. | Degradation of Y-27632 in the culture medium, leading to a sub-optimal concentration. | 1. Replenish the medium: Change the culture medium with freshly prepared Y-27632 every 48 hours to maintain an effective concentration. 2. Verify stock solution integrity: Ensure your stock solution has been stored correctly and is within its expiration period. If in doubt, prepare a fresh stock solution. |
| Inconsistent experimental results between batches. | 1. Improper storage of Y-27632: Exposure of the powder or stock solution to light or frequent freeze-thaw cycles can lead to degradation. 2. Variability in media preparation: Inconsistent dilution of the stock solution. | 1. Follow storage recommendations: Store Y-27632 powder at -20°C with a desiccant and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Standardize media preparation: Use a precise and consistent method for diluting the Y-27632 stock solution into the culture medium immediately before use. |
| Cells exhibit morphological changes indicative of increased ROCK activity (e.g., increased stress fibers, rounded morphology). | Loss of Y-27632 activity due to degradation. | Immediately replace the culture medium with fresh medium containing the correct concentration of Y-27632. Monitor the cells for a return to the expected morphology. |
| Precipitate forms in the culture medium after adding Y-27632. | The solubility of Y-27632 may be exceeded, or there may be an interaction with a component of the medium. | 1. Ensure proper dissolution of the stock solution: Make sure the Y-27632 is fully dissolved in the solvent before adding it to the medium. 2. Add to medium slowly while mixing: This can help prevent localized high concentrations that may lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of Y-27632 Stock Solution
Materials:
-
Y-27632 dihydrochloride powder
-
Sterile, nuclease-free water, PBS (pH 7.2), or DMSO
-
Sterile, conical tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the Y-27632 powder to room temperature before opening the vial.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the solvent to the vial of Y-27632 powder.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Supplementing Cell Culture Medium with Y-27632
Materials:
-
Prepared Y-27632 stock solution
-
Pre-warmed cell culture medium
-
Pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the Y-27632 stock solution at room temperature or on ice.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium (a common final concentration is 10 µM).
-
Aseptically add the calculated volume of the Y-27632 stock solution to the pre-warmed culture medium.
-
Mix the medium gently by swirling or inverting the container.
-
Use the supplemented medium immediately for your cell culture. Do not store the supplemented medium.[1]
Visualizations
Caption: Y-27632 inhibits the ROCK signaling pathway.
Caption: Experimental workflow for using Y-27632.
References
Y-27632 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the ROCK inhibitor Y-27632, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Y-27632?
Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK) family, specifically ROCK1 and ROCK2.[1] It acts as an ATP-competitive inhibitor, binding to the catalytic site of these kinases.[1][2]
Q2: What are the known off-target effects of Y-27632, especially at high concentrations?
While Y-27632 is highly selective for ROCK kinases, at high concentrations it can inhibit other kinases and lead to a range of cellular effects. These include:
-
Inhibition of other kinases: At micromolar concentrations, Y-27632 has been shown to inhibit other kinases such as protein kinase C (PKC), cAMP-dependent protein kinase (PKA), and myosin light-chain kinase (MLCK).[3] Its affinity for ROCK is significantly higher (200-2000 times) than for these other kinases.[3]
-
Decreased Cell Viability and Proliferation: Several studies have reported that high concentrations of Y-27632 (typically 10 µM and above) can lead to decreased cell numbers and reduced metabolic viability in various cell types, including human adipose-derived stem cells and hepatic stellate cells.
-
Induction of Apoptosis and Necrosis: At concentrations of 20 µM and higher, Y-27632 has been observed to significantly decrease cell viability and increase necrosis in ovine spermatogonial stem cells.[4] It can also induce a dose-dependent increase in apoptosis in prostate cancer cell lines.
-
Cellular Senescence: Prolonged treatment with Y-27632 has been shown to induce senescence in primary human dermal fibroblasts.
-
Morphological Changes: High concentrations (e.g., 30 µM) can cause irregular cell shapes in rabbit corneal endothelial cells.[5]
-
Effects on Cell Migration: While often used to modulate cell migration, high concentrations of Y-27632 (e.g., 10 µM) can have varied effects, sometimes increasing migration in certain cell types like hepatic stellate cells.[3]
Q3: What is the recommended working concentration for Y-27632 to maintain specificity?
The optimal concentration of Y-27632 is cell-type and application-dependent. For most applications, a concentration of 10 µM is commonly used and has been shown to be effective for inhibiting ROCK-mediated effects like preventing dissociation-induced apoptosis in stem cells.[1] However, to minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration for your specific experimental setup.
Q4: How should I prepare and store Y-27632?
Y-27632 is typically supplied as a dihydrochloride salt.[1] For cell culture use, it is recommended to prepare a stock solution in sterile water or PBS.[1] Stock solutions are generally stable for up to 6 months when stored at -20°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The final concentration of any solvent (like DMSO) in the culture medium should be kept low (e.g., below 0.1%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent cell death after Y-27632 removal | Subtle variations in experimental procedures such as dissociation method, plating density, or coating of culture surfaces. | - Ensure consistent and gentle cell handling during dissociation. Consider using a milder dissociation reagent like EDTA instead of enzymes. - Optimize plating density to avoid both sparse and overly confluent cultures. - Ensure even and complete coating of the culture surface. |
| Decreased cell proliferation or viability at standard (10 µM) concentration | Cell type-specific sensitivity to Y-27632. Off-target effects at this concentration in your specific cell line. | - Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration that balances ROCK inhibition with minimal cytotoxicity. - Reduce the duration of Y-27632 treatment. For some applications, treatment for the first 24 hours after plating is sufficient. |
| Unexpected changes in cell morphology or migration | Off-target effects on other signaling pathways that regulate the cytoskeleton and cell motility. | - Use a lower concentration of Y-27632. - Consider using a more specific ROCK inhibitor if available. - Investigate the involvement of other pathways (e.g., by using other specific inhibitors) to understand the mechanism. |
| Induction of apoptosis or senescence | High concentration of Y-27632 leading to cellular stress and activation of cell death or senescence pathways. | - Lower the concentration of Y-27632. - Perform assays to detect markers of apoptosis (e.g., caspase-3 activity) or senescence (e.g., β-galactosidase staining) to confirm the effect and titrate the inhibitor concentration. |
Quantitative Data
Table 1: Kinase Selectivity of Y-27632
| Kinase | Ki (nM) | IC50 (µM) | Reference |
| ROCK1 | 220 | 0.14 | [1] |
| ROCK2 | 300 | - | [1] |
| Protein Kinase C (PKC) | - | 26 | [6] |
| cAMP-dependent Protein Kinase (PKA) | - | 25 | [6] |
| Myosin Light Chain Kinase (MLCK) | - | >250 | [6] |
| Citron Kinase | ~20-30x higher than ROCK | - | [2] |
| Protein Kinase N (PKN) | ~20-30x higher than ROCK | - | [2] |
Experimental Protocols
1. In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory effect of Y-27632 on a purified kinase of interest.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Y-27632 stock solution
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager or appropriate detection system (e.g., antibodies for phosphorylated substrate)
Procedure:
-
Prepare serial dilutions of Y-27632 in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified kinase, its substrate, and the different concentrations of Y-27632. Include a vehicle control (e.g., water or DMSO).
-
Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate. If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the radioactive signal. Alternatively, transfer the proteins to a membrane and perform a Western blot using an antibody specific to the phosphorylated form of the substrate.
-
Calculate the percentage of inhibition for each Y-27632 concentration and determine the IC₅₀ value.
2. Cell Viability Assay to Assess Cytotoxicity
This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to measure the effect of high concentrations of Y-27632 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Y-27632 stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Y-27632 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Y-27632. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway Diagrams
Caption: The canonical ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Simplified overview of potential off-target kinase inhibition and downstream cellular consequences of high Y-27632 concentrations.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 5. Rho-associated protein kinase inhibitor, Y-27632, significantly enhances cell adhesion and induces a delay in G1 to S phase transition in rabbit corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
Best practices for storing Y-27632 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the handling and storage of Y-27632 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Y-27632 powder?
A1: Y-27632 dihydrochloride is soluble in several common laboratory solvents. For cell culture applications, sterile distilled water or phosphate-buffered saline (PBS) at pH 7.2 are frequently recommended.[1][2][3][4] Dimethyl sulfoxide (DMSO) and absolute ethanol can also be used.[2][5][6]
Q2: What is the optimal storage temperature for Y-27632 powder and stock solutions?
A2: The solid powder form of Y-27632 should be stored at -20°C, protected from light.[1][2][5] Stock solutions, once prepared, should be aliquoted and stored at -20°C to -80°C.[3]
Q3: How long are Y-27632 stock solutions stable?
A3: The stability of Y-27632 stock solutions depends on the solvent and storage conditions.
-
In Water or PBS: Stable for up to 6 to 12 months when stored at -20°C.[2][4] Some sources suggest that once thawed, aliquots can be kept at 2°C to 8°C for up to two weeks.[3]
-
In DMSO: Stable for at least 1 month at 4°C, but for longer-term storage, aliquots at -20°C are recommended.[5] Some suppliers indicate stability for up to one year at -80°C in solvent.[7]
Q4: What is the recommended concentration for a stock solution?
A4: A common stock solution concentration is 10 mM.[3][8] However, concentrations ranging from 1 mM to higher concentrations like 50 mg/ml in DMSO are also reported.[1][7] The choice of concentration often depends on the specific experimental needs.
Q5: Should I be concerned about repeated freeze-thaw cycles?
A5: Yes, it is highly recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its performance.[2][3][6][8]
Data Summary: Y-27632 Stock Solution Storage
| Parameter | Recommendation | Source(s) |
| Solvent | Sterile Water, PBS (pH 7.2), DMSO, Absolute Ethanol | [1][2][3][4][5][6] |
| Stock Concentration | 1 mM - 10 mM is common | [1][3][8] |
| Storage Temperature | -20°C for powder and aliquots; -80°C for long-term solvent storage | [1][2][3][5][7] |
| Stability (in Water/PBS) | Up to 1 year at -20°C | [1][4] |
| Stability (in DMSO) | 1 month at -20°C; 1 year at -80°C | [7] |
| Handling | Aliquot to avoid freeze-thaw cycles; Protect from light | [1][2][3][5][8] |
Troubleshooting Guide
Problem 1: I observe significant cell death after removing Y-27632 from the culture medium.
-
Possible Cause: This can be due to the cells becoming dependent on the pro-survival effect of Y-27632, especially in sensitive cell types like human pluripotent stem cells. The removal of the ROCK inhibitor can lead to dissociation-induced apoptosis (anoikis).
-
Troubleshooting Steps:
-
Gradual Removal: Instead of abruptly removing Y-27632, try weaning the cells off by gradually decreasing the concentration over a couple of days.
-
Optimize Cell Density: Ensure that cells are plated at an optimal density. Low cell density can exacerbate cell death upon Y-27632 removal.
-
Check Dissociation Protocol: Harsh dissociation methods can increase cell stress. Ensure your dissociation protocol is gentle and optimized for your cell type.
-
Duration of Treatment: For routine passaging, it is often sufficient to include Y-27632 for only the first 12-24 hours after plating. Prolonged exposure may not be necessary and could contribute to dependency.
-
Problem 2: My experimental results are inconsistent when using Y-27632.
-
Possible Cause: Inconsistent results can stem from variability in the preparation and storage of the Y-27632 stock solution, or from subtle differences in experimental protocols.
-
Troubleshooting Steps:
-
Fresh Aliquots: Use a fresh aliquot of your Y-27632 stock solution for each experiment to ensure consistent concentration and activity. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
Consistent Plating: Pay close attention to consistent cell plating density and distribution across wells, as this can influence the effects of Y-27632.
-
Standardize Protocols: Ensure all experimental steps, including dissociation, incubation times with Y-27632, and media changes, are performed consistently across all experiments.
-
Experimental Protocols & Signaling Pathways
Protocol: Preparation of a 10 mM Y-27632 Stock Solution in Sterile Water
-
Weighing: Aseptically weigh out 10 mg of this compound powder.
-
Reconstitution: In a sterile environment, add 3 mL of sterile water or D-PBS to the vial containing 10 mg of Y-27632.[3]
-
Dissolving: Mix thoroughly by pipetting up and down until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if needed.[6]
-
Aliquoting: Dispense the stock solution into smaller, single-use working volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C and protect them from light.[3]
Y-27632 Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
Y-27632 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It acts by competing with ATP for the binding to the catalytic site of ROCKI and ROCKII.[2][4] This inhibition prevents the downstream phosphorylation of various substrates, leading to the modulation of the actin cytoskeleton, cell adhesion, and cell survival.
Experimental Workflow: Using Y-27632 for Improving Cell Survival After Passaging
This workflow illustrates the typical use of Y-27632 to enhance the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation and passaging.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Y-27632 Technical Support Center: Navigating Experimental Variability
Welcome to the Y-27632 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and troubleshoot variability encountered when using the ROCK inhibitor Y-27632 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
A1: Y-27632 is a cell-permeable and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates involved in the regulation of the actin cytoskeleton.[1][2][3][4] This inhibition leads to reduced stress fiber formation, decreased cell contractility, and the prevention of apoptosis in dissociated single cells, a phenomenon known as anoikis.[3][4]
Q2: What are the common applications of Y-27632?
A2: Y-27632 is widely used in cell culture, particularly in stem cell research, to:
-
Enhance the survival of dissociated single cells, especially human pluripotent stem cells (hPSCs).[1][2]
-
Improve the cloning efficiency of hPSCs.[5]
-
Increase the post-thaw viability of cryopreserved cells.
-
Facilitate the formation of embryoid bodies.[2]
-
Promote the proliferation of certain cell types.[6]
Q3: What can cause variability in experimental results when using Y-27632 from different batches?
A3: Variability between different experimental batches of Y-27632 can arise from several factors:
-
Purity: The percentage of the active compound can vary between batches and suppliers. Impurities from the synthesis process may have off-target effects. Most research-grade Y-27632 should have a purity of ≥98% as determined by HPLC.[1][2]
-
Stereoisomer Composition: The biologically active form of Y-27632 is the (+)-(R)-trans isomer.[3][7] Incomplete separation during synthesis could lead to the presence of other, less active or inactive stereoisomers, affecting the overall potency of the compound.
-
Compound Stability and Storage: Y-27632, especially in solution, can degrade over time if not stored properly. Factors such as temperature, light exposure, and repeated freeze-thaw cycles can impact its stability and effectiveness.[5]
-
Formulation: Y-27632 is often supplied as a dihydrochloride salt. Variations in the salt form or the presence of excipients in some formulations could potentially influence its solubility and bioavailability in cell culture media.
Q4: How should I prepare and store Y-27632 to ensure consistency?
A4: Proper handling and storage of Y-27632 are critical for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C, protected from light and moisture (desiccated).[1][5] | To prevent degradation of the compound. |
| Reconstitution | Reconstitute in sterile water or PBS to a stock concentration of 1-10 mM.[5] | Y-27632 dihydrochloride is readily soluble in aqueous solutions. |
| Storage of Stock Solution | Aliquot the stock solution into single-use volumes and store at -20°C for up to one year.[5] | To avoid repeated freeze-thaw cycles which can lead to degradation. |
| Working Solution | Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. | To ensure the final concentration is accurate and to minimize degradation in the complex environment of the culture medium. |
Troubleshooting Guides
Issue 1: Reduced or No Effect of Y-27632 on Cell Survival
If you observe a lack of the expected pro-survival effect of Y-27632, consider the following troubleshooting steps:
Troubleshooting Workflow for Ineffective Y-27632
Caption: Troubleshooting workflow for reduced Y-27632 efficacy.
Issue 2: Inconsistent Results Between Different Batches of Y-27632
When a new batch of Y-27632 yields different results compared to a previous, trusted batch, a systematic approach is needed to identify the source of the variability.
Decision Tree for Batch-to-Batch Variability
Caption: Decision tree for addressing Y-27632 batch variability.
Experimental Protocols
Protocol 1: Quality Control and Potency Validation of a New Y-27632 Batch
This protocol describes a cell-based assay to validate the potency of a new batch of Y-27632 by generating a dose-response curve and comparing it to a previously validated batch.
Materials:
-
Test cells (e.g., human pluripotent stem cells, HeLa cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Y-27632 (new batch and reference batch)
-
Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of both the new and reference batches of Y-27632 in complete cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of Y-27632.
-
Induction of Apoptosis (Optional but Recommended): To assess the pro-survival effect, after a 1-2 hour pre-treatment with Y-27632, dissociate the cells with a gentle enzyme (e.g., Accutase) and re-plate them in the presence of the corresponding Y-27632 concentration.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability versus the log of the Y-27632 concentration. Calculate the EC50 (half-maximal effective concentration) for both batches.
Expected Outcome: The dose-response curves and EC50 values for the new and reference batches should be comparable. A significant shift in the EC50 of the new batch indicates a difference in potency.
Protocol 2: Assessment of ROCK Inhibition by Western Blot
This protocol provides a method to biochemically assess the activity of Y-27632 by measuring the phosphorylation of a downstream target of ROCK, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Test cells (e.g., HeLa, Swiss 3T3)
-
Complete cell culture medium
-
Y-27632
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with Y-27632 at the desired concentration (e.g., 10 µM) for 1-2 hours. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-MYPT1 to total MYPT1.
Expected Outcome: Treatment with active Y-27632 should lead to a significant decrease in the phosphorylation of MYPT1 at Thr696 compared to the untreated control.
Signaling Pathway
ROCK Signaling Pathway and the Action of Y-27632
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
How to minimize morphological changes induced by Y-27632
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize morphological changes induced by the ROCK inhibitor, Y-27632.
Troubleshooting Guides
Issue: Excessive Cell Rounding and Detachment
Possible Cause: High concentration of Y-27632 or cell-type sensitivity. Inhibition of Rho-associated kinase (ROCK) disrupts the actin cytoskeleton, leading to reduced stress fiber formation and focal adhesions, which can cause cells to round up and detach.[1][2][3]
Suggested Solution:
-
Optimize Y-27632 Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a lower concentration (e.g., 1-5 µM) and titrate up to the commonly used 10 µM.[4][5][6]
-
Reduce Treatment Duration: For applications where continuous treatment is not necessary, consider short-term exposure to Y-27632. The morphological effects of Y-27632 are often reversible upon its removal.[7][8][9]
-
Enhance Matrix Adhesion: Ensure culture vessels are adequately coated with an appropriate extracellular matrix (e.g., Matrigel, fibronectin) to promote cell attachment.[10]
-
Consider Alternative ROCK Inhibitors: Other ROCK inhibitors, such as Fasudil or Thiazovivin, may have different potency and side-effect profiles that could be beneficial for your specific application.[11][12][13]
Issue: Altered Cell Morphology (Elongated or Spindle Shape)
Possible Cause: Y-27632 can induce various morphological changes depending on the cell type and context. While rounding is common, some cells, like human corneal endothelial cells and olfactory ensheathing cells, can adopt an elongated or process-bearing morphology.[3][7][14][15]
Suggested Solution:
-
Confirm Cell Identity: Verify that the observed morphology is not a result of contamination or differentiation into an unintended cell type.
-
Titrate Y-27632 Concentration: As with cell rounding, optimizing the concentration may reduce the extent of morphological changes.
-
Reversibility Check: To confirm the morphological change is due to Y-27632, wash out the compound and observe if the cells revert to their original morphology.[7][9]
Frequently Asked Questions (FAQs)
1. What is the mechanism behind Y-27632-induced morphological changes?
Y-27632 is a selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[16][17] The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, focal adhesion formation, and cell contractility.[1][18] By inhibiting ROCK, Y-27632 disrupts these processes, leading to changes in cell shape, such as rounding, elongation, and reduced stress fiber formation.[2][3]
2. What is the recommended concentration of Y-27632?
The most commonly used concentration of Y-27632 in cell culture is 10 µM.[19] However, the optimal concentration can be cell-type dependent.[4][6] For sensitive cell lines, it is advisable to perform a dose-response curve to find the lowest effective concentration that provides the desired effect (e.g., improved cell survival) while minimizing morphological alterations.[6]
3. Are the morphological changes induced by Y-27632 reversible?
Yes, in many cases, the morphological changes induced by Y-27632 are reversible upon removal of the compound from the culture medium.[7][8][9]
4. How can I prepare and store Y-27632?
Y-27632 is typically soluble in water or DPBS. A common stock solution concentration is 10 mM. This stock solution can be aliquoted and stored at -20°C for several months. For use in cell culture, the stock solution is diluted to the final working concentration (e.g., 10 µM) in the culture medium. It is recommended to use the supplemented medium immediately.
5. Does Y-27632 affect cell viability?
The effect of Y-27632 on cell viability is context-dependent. It is widely used to enhance the survival of dissociated single cells, such as human pluripotent stem cells, by preventing anoikis (dissociation-induced apoptosis).[17][20][21] However, in some cell types, continuous exposure to higher concentrations of Y-27632 can lead to decreased cell numbers and metabolic viability.[6]
6. Are there alternatives to Y-27632?
Yes, other ROCK inhibitors are available, including Fasudil, Ripasudil (K-115), and Netarsudil (AR-13324).[11][12][22] These compounds may offer advantages in terms of cost, potency, or reduced side effects on cell morphology in specific applications.[11][12]
Quantitative Data
Table 1: Concentration-Dependent Effects of Y-27632 on Cell Morphology and Proliferation
| Cell Type | Y-27632 Concentration (µM) | Observed Effect | Reference |
| Human Periodontal Ligament Stem Cells | 5, 10, 20 | Enhanced proliferation in a dose-dependent manner. | [4] |
| Human Periodontal Ligament Stem Cells | 40 | Inhibited cell proliferation compared to 20 µM. | [4] |
| Retinal Müller Cells | 1, 10, 100 | 10 µM showed a significant cytoprotective effect after 24 hours. | [5] |
| Human Foreskin Fibroblasts | 1, 10 | Increased cellular proliferation. | [23] |
| Human Adipose-Derived Stem Cells | 10, 20 | Decreased cell numbers and metabolic viability with continuous supplementation. | [6] |
| Human Foreskin Keratinocytes | 1, 3, 10, 30, 100 | Concentration-dependent increase in the S/G2/M proportion of cells. | [19] |
Experimental Protocols
Protocol 1: Optimizing Y-27632 Concentration to Minimize Morphological Changes
-
Cell Seeding: Plate cells at a consistent density across a multi-well plate. Allow cells to adhere for 24 hours.
-
Prepare Y-27632 Dilutions: Prepare a range of Y-27632 concentrations in your complete culture medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM).
-
Treatment: Replace the medium in each well with the corresponding Y-27632 dilution.
-
Incubation and Observation: Incubate the cells for a relevant period (e.g., 24-48 hours). Monitor cell morphology at regular intervals using phase-contrast microscopy.
-
Assessment:
-
Morphology: Document changes in cell shape, adherence, and stress fiber formation.
-
Viability/Proliferation: Perform a viability assay (e.g., MTT, PrestoBlue) or cell count to quantify the effect on cell number.
-
-
Analysis: Determine the highest concentration of Y-27632 that achieves the desired biological effect without causing unacceptable morphological changes.
Protocol 2: Reversibility of Y-27632-Induced Morphological Changes
-
Induce Morphological Change: Treat cells with a concentration of Y-27632 known to induce morphological changes (e.g., 10 µM) for 24 hours.
-
Document Morphology: Capture images of the cells to document the altered morphology.
-
Washout:
-
Aspirate the Y-27632-containing medium.
-
Gently wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete culture medium without Y-27632.
-
-
Recovery and Observation: Incubate the cells and monitor their morphology over time (e.g., at 6, 12, 24, and 48 hours post-washout).
-
Analysis: Compare the morphology of the cells at different time points after washout to the initial morphology before and during Y-27632 treatment to assess the extent and kinetics of reversal.
Visualizations
Caption: Y-27632 inhibits ROCK, preventing MLC phosphorylation and disrupting the actin cytoskeleton.
Caption: Troubleshooting workflow for Y-27632-induced morphological changes.
References
- 1. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 8. Short-Term Treatment with Rho-Associated Kinase Inhibitor Preserves Keratinocyte Stem Cell Characteristics In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Y-27632 - Wikipedia [en.wikipedia.org]
- 17. stemcell.com [stemcell.com]
- 18. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Y-27632 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK inhibitor Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable, potent, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions by competing with ATP for binding to the catalytic site of ROCKI (Ki = 220 nM) and ROCKII (Ki = 300 nM).[1][2] This inhibition of the ROCK signaling pathway helps to prevent apoptosis, particularly in dissociated single cells, and can enhance cell survival and cloning efficiency.[1][2][3]
Q2: What is the primary application of Y-27632 in cell culture?
Y-27632 is widely used to enhance the survival of single-dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by preventing dissociation-induced apoptosis (anoikis).[1][2][4] It is commonly added to the culture medium during cell passaging, cryopreservation, and thawing to improve cell viability and cloning efficiency without affecting their pluripotency.[1][4][5]
Q3: In which solvents can I dissolve Y-27632?
Y-27632 dihydrochloride is soluble in several common laboratory solvents. Aqueous buffers like water and PBS are preferred for cell culture applications to avoid solvent-induced toxicity.
Q4: What is the recommended working concentration of Y-27632?
For most applications involving human pluripotent stem cells (hPSCs), a final concentration of 10 µM is recommended.[1][4] However, the optimal concentration may vary depending on the cell type and specific experimental conditions, so a titration is often recommended.[6]
Q5: How should I store Y-27632 solutions?
Powdered Y-27632 should be stored at -20°C, protected from light, and with a desiccant.[1] Stock solutions in water or PBS can be stored at -20°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into working volumes.[1] Thawed aliquots may be kept at 2°C to 8°C for up to two weeks.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of Y-27632 in aqueous solution.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the pH of the solution may not be optimal.
-
Solution:
-
Ensure you are not exceeding the recommended solubility limits (see Table 1).
-
When preparing aqueous solutions, use sterile, deionized water or PBS (pH 7.2).[1][7]
-
Gentle warming and vortexing can aid dissolution. For a 10 mM stock solution from a 10 mg vial, adding 3 mL of sterile water or D-PBS and mixing thoroughly by pipetting is a common practice.
-
Issue 2: Significant cell death is observed after removing Y-27632 from the culture medium.
-
Possible Cause: This can be a common observation, especially with sensitive cell lines like hPSCs.[8] The cells may have become dependent on the pro-survival effect of the ROCK inhibitor. The issue might also be related to the dissociation method or plating density.[8][9]
-
Solution:
-
Gradual Weaning: Instead of abrupt removal, try gradually decreasing the concentration of Y-27632 over a few passages.
-
Optimize Cell Density: Ensure that cells are plated at an optimal density to encourage cell-cell contact, which can promote survival.
-
Gentle Passaging: Use a non-enzymatic dissociation reagent where possible, as this is gentler on the cells.[9] If using an enzymatic reagent like Accutase, ensure the incubation time is minimized.[8]
-
Culture as Aggregates: For routine maintenance, passaging cells as small clumps instead of single cells can improve viability and may reduce the need for Y-27632.[9]
-
Issue 3: Inconsistent results or lack of desired effect with Y-27632 treatment.
-
Possible Cause: The activity of the Y-27632 solution may have degraded, or the experimental conditions may not be optimal.
-
Solution:
-
Freshly Prepare Solutions: For critical experiments, it is best to use a freshly prepared stock solution or a recently thawed aliquot. Aqueous solutions are not recommended for storage for more than one day by some suppliers.[7]
-
Confirm Optimal Concentration: The standard 10 µM concentration is a guideline. The optimal concentration can be cell-type dependent and may require titration. For instance, some studies on adult stem cells have shown different outcomes.[10]
-
Ensure Proper Storage: Verify that both the powdered compound and the stock solutions have been stored correctly, protected from light and at the appropriate temperature.[1][4]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Reference |
| Water | ~30 mg/mL | [7][11] |
| Water | 100 mg/mL | |
| PBS (pH 7.2) | ≤ 30 mM (~9.6 mg/mL) | [1] |
| PBS (pH 7.2) | ~100 mg/mL | [7] |
| DMSO | ≤ 90 mM (~28.8 mg/mL) | [1] |
| DMSO | ~30 mg/mL | [7] |
| DMSO | 49 mg/mL | [12] |
| Ethanol (Absolute) | ≤ 15 mM (~4.8 mg/mL) | [1] |
| Ethanol | ~1 mg/mL | [7] |
Note: The molecular weight of this compound is 320.3 g/mol .[1][2] Solubility can vary between suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Y-27632 Stock Solution
-
Materials: 10 mg vial of this compound, sterile water or sterile D-PBS.
-
Procedure:
-
Aseptically add 3 mL of sterile water or D-PBS to the 10 mg vial of Y-27632.
-
Mix thoroughly by gentle pipetting until the powder is completely dissolved.
-
This will result in a stock solution of approximately 10.4 mM (10 mg / 320.3 g/mol / 0.003 L).
-
Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C to -80°C.
-
Protocol 2: Use of Y-27632 for Passaging Human Pluripotent Stem Cells (hPSCs)
-
Pre-treatment: One hour before passaging, replace the medium in your hPSC culture with fresh medium containing 10 µM Y-27632.[4]
-
Dissociation:
-
Aspirate the medium and wash the cells with PBS.
-
Add a suitable dissociation reagent (e.g., Accutase) and incubate until cells detach.[4]
-
Neutralize the dissociation reagent with fresh culture medium.
-
-
Plating:
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium supplemented with 10 µM Y-27632.
-
Plate the cells onto a new, suitably coated culture vessel.
-
-
Post-plating:
-
Culture the cells in the medium containing 10 µM Y-27632 for the first 24 hours.[8]
-
After 24 hours, replace the medium with fresh medium that does not contain Y-27632.
-
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Experimental workflow for passaging hPSCs using Y-27632.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Chondrocyte Phenotype Maintenance with Hypoxia and Y-27632
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experimental conditions to maintain the chondrocyte phenotype using hypoxia and the ROCK inhibitor Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is the optimal oxygen concentration for maintaining the chondrocyte phenotype in culture?
A1: The optimal oxygen concentration for maintaining a stable chondrocyte phenotype typically ranges from 1% to 5%.[1][2][3] Lower oxygen levels, or hypoxia, more closely mimic the natural microenvironment of chondrocytes in articular cartilage, which is avascular.[1][4] Studies have shown that culturing chondrocytes under hypoxic conditions (e.g., 1%, 2%, or 5% O₂) can enhance the expression of key chondrogenic markers like SOX9, aggrecan (ACAN), and collagen type II (COL2A1), while suppressing the expression of fibroblastic markers like collagen type I.[1][2][5] The specific oxygen tension may be chosen based on the experimental goals, with 1-2% often used to simulate the deep zones of articular cartilage and 5% for a more moderate hypoxic condition.[1][6]
Q2: What is the recommended concentration of Y-27632 for chondrocyte culture?
A2: A concentration of 10 µM Y-27632 is commonly used and has been shown to be effective in maintaining the chondrocyte phenotype and promoting matrix production, particularly when combined with hypoxia.[2][7] Y-27632 is a selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK), and its application can help to preserve the round morphology of chondrocytes and prevent their dedifferentiation into a fibroblast-like phenotype in monolayer culture.
Q3: Can hypoxia and Y-27632 be used together, and what are the synergistic effects?
A3: Yes, hypoxia and Y-27632 can be used together, and they exhibit a synergistic effect on maintaining and even enhancing the chondrocytic phenotype.[2][7] The combination of 5% hypoxia and 10 µM Y-27632 has been shown to significantly increase the gene expression of ACAN and COL2A1.[2][7] Furthermore, this combination has been reported to lead to a 6-fold up-regulation of type II collagen protein expression and a 65.8% increase in the production of sulfated glycosaminoglycans (sGAGs).[2][7]
Q4: How do hypoxia and Y-27632 influence chondrocyte signaling pathways?
A4: Hypoxia primarily acts through the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α and HIF-2α.[8][9][10] HIF-1α is crucial for chondrocyte survival and anaerobic metabolism under hypoxic conditions.[8][11] Both HIF-1α and HIF-2α can upregulate the expression of the master chondrogenic transcription factor SOX9, which in turn drives the expression of key cartilage matrix genes like COL2A1 and ACAN.[11] Y-27632 inhibits the ROCK signaling pathway, which is involved in regulating cell shape and cytoskeletal tension. By inhibiting ROCK, Y-27632 helps to maintain the characteristic rounded morphology of chondrocytes, which is crucial for their phenotype. There is also evidence suggesting that ROCK signaling can influence the expression of chondrogenic markers, and its inhibition by Y-27632 can abolish the hypoxia-mediated upregulation of SOX9 and COL2A1, indicating a crosstalk between the two pathways.[12]
Troubleshooting Guides
Problem 1: Chondrocytes are losing their phenotype and adopting a fibroblast-like morphology in monolayer culture.
-
Cause: This is a common phenomenon known as dedifferentiation, which occurs when chondrocytes are cultured on a two-dimensional plastic surface. This process is characterized by a change in cell shape and a switch from producing type II collagen to type I collagen.[13]
-
Solution 1: Implement Hypoxic Culture Conditions. Culture the chondrocytes in a hypoxic environment with an oxygen concentration between 1% and 5%.[1][3] This will help to stabilize the chondrocyte phenotype by upregulating the expression of chondrogenic markers.
-
Solution 2: Add Y-27632 to the Culture Medium. Supplement the culture medium with 10 µM Y-27632.[2][7] This will inhibit the ROCK pathway, helping to maintain the rounded morphology of the chondrocytes and prevent their fibroblastic transformation.
-
Solution 3: Utilize a 3D Culture System. If possible, switch to a three-dimensional (3D) culture system, such as hydrogel encapsulation or spheroid culture. 3D environments provide a more in-vivo-like context for the cells and have been shown to be superior in maintaining the chondrocyte phenotype compared to monolayer culture.[1] The combination of 3D culture and hypoxia can have a significant positive effect on cartilage-specific gene expression.[1]
Problem 2: Low yield of extracellular matrix (ECM) components like collagen type II and aggrecan.
-
Cause: Suboptimal culture conditions can lead to reduced production of the characteristic cartilage ECM. This could be due to chondrocyte dedifferentiation or insufficient stimulation of anabolic pathways.
-
Solution 1: Combine Hypoxia and Y-27632 Treatment. Utilize a combination of hypoxic conditions (e.g., 5% O₂) and Y-27632 (10 µM) in your culture protocol. This synergistic combination has been demonstrated to significantly boost the production of both collagen type II and sulfated glycosaminoglycans (sGAGs).[2][7]
-
Solution 2: Optimize Seeding Density. Ensure that chondrocytes are seeded at an appropriate density. High seeding density can promote cell-cell interactions that are beneficial for maintaining the chondrocytic phenotype and matrix production.
-
Solution 3: Confirm Media Composition. Verify that the culture medium is optimized for chondrogenesis, containing appropriate growth factors such as TGF-β.
Problem 3: Inconsistent or non-reproducible results between experiments.
-
Cause: Variability in experimental conditions can lead to inconsistent outcomes. This can include fluctuations in oxygen levels, degradation of Y-27632, or differences in cell passage number.
-
Solution 1: Calibrate and Monitor Oxygen Levels. Regularly calibrate and monitor the oxygen levels in your hypoxic incubator to ensure a stable and accurate hypoxic environment.
-
Solution 2: Prepare Fresh Y-27632 Solutions. Prepare fresh stock solutions of Y-27632 and aliquot for single use to avoid repeated freeze-thaw cycles that could degrade the compound.
-
Solution 3: Use Low-Passage Chondrocytes. Use chondrocytes at the lowest possible passage number, as extensive passaging is known to promote dedifferentiation and may lead to a reduced response to phenotype-maintaining stimuli.[3]
Quantitative Data Summary
Table 1: Effects of Hypoxia and Y-27632 on Chondrocyte Gene and Protein Expression
| Treatment Condition | Target Gene/Protein | Fold Change/Increase | Cell Type | Reference |
| 5% Hypoxia | ACAN mRNA | ~15-fold increase (with thermomechanical cues) | Human Chondrocytes | [14] |
| 5% Hypoxia | COL2A1 mRNA | ~12-fold increase | Human Chondrocytes | [14] |
| 1% and 5% Hypoxia | SOX9, ACAN, COL2A1 mRNA | Increased expression | Human Chondrocytes | [1] |
| 10 µM Y-27632 (Normoxia) | ACAN, COL2A1 mRNA | Upregulation | Human Chondrosarcoma Cells | [2] |
| 5% Hypoxia + 10 µM Y-27632 | Type II Collagen Protein | 6-fold upregulation | Human Chondrosarcoma Cells | [2][7] |
| 5% Hypoxia + 10 µM Y-27632 | Sulfated Glycosaminoglycans (sGAGs) | 65.8% increase | Human Chondrosarcoma Cells | [2][7] |
Experimental Protocols
Protocol 1: Culturing Human Articular Chondrocytes under Hypoxia and with Y-27632
-
Cell Isolation and Expansion:
-
Isolate human articular chondrocytes from cartilage biopsies using enzymatic digestion (e.g., with collagenase).
-
Expand the isolated chondrocytes in a monolayer culture using a standard chondrocyte growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% antibiotics) at 37°C in a normoxic incubator (21% O₂, 5% CO₂). Use cells at a low passage (P2) for experiments to minimize dedifferentiation.[3]
-
-
Preparation for Hypoxic and Y-27632 Treatment:
-
Prepare the culture medium containing 10 µM Y-27632.
-
Pre-equilibrate a hypoxic incubator to the desired oxygen concentration (e.g., 5% O₂) and 5% CO₂ at 37°C.[3]
-
-
Experimental Culture:
-
Seed the expanded chondrocytes into new culture vessels (e.g., multi-well plates or flasks).
-
For the experimental group, replace the standard medium with the Y-27632-containing medium.
-
Place the culture vessels into the pre-equilibrated hypoxic incubator.
-
For control groups, culture cells in normoxic conditions with and without Y-27632, and in hypoxic conditions without Y-27632.
-
-
Analysis:
-
After the desired culture period (e.g., 24 hours for gene expression analysis or longer for matrix deposition assays), harvest the cells or culture supernatant for analysis.
-
Analyze the expression of chondrogenic markers (e.g., SOX9, ACAN, COL2A1) using qRT-PCR.
-
Quantify the production of sulfated glycosaminoglycans (sGAGs) using a DMMB assay and collagen type II using an ELISA.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by hypoxia and inhibited by Y-27632 to maintain the chondrocyte phenotype.
References
- 1. Combined 3D and hypoxic culture improves cartilage-specific gene expression in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibitor Y-27632 and hypoxia synergistically enhance chondrocytic phenotype and modify S100 protein profiles in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Critical Role of Hypoxia in the Re-Differentiation of Human Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Modulate the Redifferentiation of Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia in cartilage: HIF-1α is essential for chondrocyte growth arrest and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia in cartilage: HIF-1alpha is essential for chondrocyte growth arrest and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Hypoxia promotes maintenance of the chondrogenic phenotype in rat growth plate chondrocytes through the HIF-1α/YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia impacts human MSC response to substrate stiffness during chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. probiologists.com [probiologists.com]
- 14. Low-oxygen tension augments chondrocyte sensitivity to biomimetic thermomechanical cues in cartilage-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Y-27632 ROCK Inhibitor: A Comparative Guide to Validating its Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Y-27632, a widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other alternative inhibitors. The focus is on the experimental validation of its inhibitory effect on ROCK activity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: The ROCK Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, thereby influencing fundamental cellular processes such as contraction, adhesion, migration, and proliferation. Y-27632 is a cell-permeable, potent, and selective inhibitor of both ROCK1 and ROCK2.[1] It functions by competing with ATP for binding to the catalytic site of the kinases.[1][2] Inhibition of ROCK leads to the dephosphorylation of its downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), resulting in reduced actin-myosin contractility and disassembly of stress fibers.[3][4]
Caption: The RhoA/ROCK signaling pathway and the point of inhibition by Y-27632.
Quantitative Comparison of ROCK Inhibitors
The efficacy of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). Lower values indicate higher potency. The following table summarizes the reported values for Y-27632 and several common alternatives. It is important to note that these values can vary depending on the experimental conditions and the specific ROCK isoform being tested.
| Inhibitor | Target(s) | IC50 / Ki | Source |
| Y-27632 | ROCK1, ROCK2 | Ki: 140-220 nM (ROCK1), 300 nM (ROCK2) | [1][5] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2) | [6] |
| Ripasudil (K-115) | ROCK1, ROCK2 | IC50: 51 nM (ROCK1), 19 nM (ROCK2) | [7][8] |
| Netarsudil (AR-13324) | ROCK1, ROCK2, NET | Ki: 1 nM (ROCK1), 1 nM (ROCK2) | [9] |
| GSK269962A | ROCK1, ROCK2 | IC50: 1.6 nM (ROCK1), 4 nM (ROCK2) | [5][10] |
Experimental Validation of ROCK Inhibition
The inhibitory effect of Y-27632 and other ROCK inhibitors can be validated through various in vitro and cell-based assays. Below are detailed protocols for key experiments.
Caption: General experimental workflow for validating ROCK inhibitor activity.
Western Blot for Phosphorylated Downstream Targets
This method quantitatively assesses the phosphorylation status of ROCK substrates, such as MYPT1 and MLC, providing a direct measure of ROCK kinase activity. A decrease in the phosphorylation of these targets upon inhibitor treatment indicates successful ROCK inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH-3T3, or primary cells) and grow to 70-80% confluency. Treat cells with varying concentrations of Y-27632 or other ROCK inhibitors for a specified duration (e.g., 30-60 minutes). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) or phosphorylated MLC (p-MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels of MYPT1 or MLC.
Immunofluorescence for Actin Cytoskeleton Visualization
This qualitative and semi-quantitative method allows for the visualization of changes in the actin cytoskeleton, specifically the disassembly of stress fibers, which is a hallmark of ROCK inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish. Once attached and spread, treat the cells with Y-27632 or other inhibitors as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze the changes in cell morphology and the organization of actin stress fibers.
Cell Contraction Assay
This functional assay measures the ability of cells to contract a collagen gel matrix. As ROCK activity is essential for cell contractility, its inhibition by compounds like Y-27632 will lead to a reduction in gel contraction.
Protocol:
-
Preparation of Cell-Collagen Mixture:
-
Harvest cells and resuspend them in serum-free culture medium at a concentration of 2-5 x 10^6 cells/mL.
-
Prepare a collagen gel solution on ice according to the manufacturer's instructions.
-
Mix the cell suspension with the cold collagen solution.
-
-
Gel Polymerization:
-
Pipette the cell-collagen mixture into the wells of a 24-well plate.
-
Allow the gel to polymerize at 37°C for 1 hour.
-
-
Treatment and Contraction:
-
After polymerization, add culture medium containing the desired concentrations of Y-27632 or other inhibitors to each well. Include a vehicle control.
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip to initiate contraction.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C and monitor the contraction of the gels over time (e.g., at 24, 48, and 72 hours).
-
Capture images of the gels at each time point and measure the diameter or area of the gels.
-
Calculate the percentage of gel contraction relative to the initial gel size.
-
Logical Comparison of Inhibitors
The choice of a ROCK inhibitor depends on the specific research application. Y-27632 is a well-established and widely used tool for studying the fundamental roles of the ROCK pathway. Newer compounds may offer higher potency or selectivity, which can be advantageous in certain contexts. For instance, Fasudil and Ripasudil are clinically approved for specific indications, making them relevant for translational research.[8][11][12] Netarsudil's dual inhibition of ROCK and the norepinephrine transporter (NET) provides a unique mechanism of action.[9]
Caption: Decision guide for selecting a ROCK inhibitor based on research goals.
References
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROCK Inhibitors in Corneal Diseases and Glaucoma—A Comprehensive Review of These Emerging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Stem Cell Survival: A Comparative Guide to Y-27632 and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the viability of stem cells during cultivation is a critical challenge. The dissociation of stem cells from their substrate often triggers a form of programmed cell death known as anoikis, significantly impacting experimental outcomes and the therapeutic potential of these cells. The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK), has become a cornerstone in many stem cell culture protocols for its ability to mitigate this issue. This guide provides an objective comparison of Y-27632 with other methods for improving stem cell survival, supported by experimental data and detailed protocols.
The Central Role of ROCK Inhibition in Preventing Anoikis
The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Upon dissociation, hyperactivation of this pathway in stem cells leads to cytoskeletal changes and ultimately, apoptosis. Y-27632 and other ROCK inhibitors work by blocking this pathway, thereby preventing the downstream effects that lead to cell death.
Diagram of the Rho/ROCK Signaling Pathway and the Action of Y-27632
Caption: The Rho/ROCK pathway, activated by cell dissociation, leads to anoikis. Y-27632 inhibits ROCK, preventing this cascade.
Comparative Analysis of Stem Cell Survival Methods
While Y-27632 is widely used, several other small molecules and culture modifications can also enhance stem cell survival. The following tables provide a quantitative comparison of Y-27632 with its alternatives.
| Method/Compound | Mechanism of Action | Typical Concentration | Improvement in Cell Survival/Viability (Compared to Control) | Improvement in Colony Forming Efficiency (Compared to Control) | Reduction in Apoptosis (Compared to Control) |
| Y-27632 | ROCK inhibitor | 10 µM | Increased survival of cryopreserved cynomolgus monkey ES cells from 10-30% to 45-80%[1]. | Increased colony-forming units of prostate stem cells by approximately 2.5-fold[2]. Increased sphere-forming units by 1.7-fold in primary culture and 1.95-fold in secondary culture[2]. | Reduced early apoptosis from 1.86% to 0.32% and late apoptosis from 4.43% to 0.72% in salivary gland stem cells[3]. |
| Fasudil | ROCK inhibitor | 10 µM | Increased fold-increase of hPSCs from 4-39 fold to 10-89 fold after passaging, similar to Y-27632[4]. | Showed higher rates of colony formation than untreated controls, similar to Y-27632[4]. | Not explicitly quantified in the provided search results. |
| Thiazovivin | ROCK inhibitor | 2 µM | Effective at 5-fold lower concentrations than Y-27632[5]. | Significantly increases single-cell cloning efficiency compared to Y-27632[6]. | Not explicitly quantified in the provided search results. |
| bFGF | Growth Factor | 100 ng/mL | Sustained human ES cell proliferation through three passages, comparable to conditioned medium[7]. | Pre-adaptation to a specific bFGF concentration can enhance the survival rate of single cells[8]. | bFGF withdrawal leads to increased caspase-3 activation[9]. |
| Matrigel | Extracellular Matrix | Varies (e.g., 1:100 dilution) | During every passage on Matrigel (0.02–1%), 86–96% of neural stem cells remained viable[10]. | hESCs and hiPSCs show high attachment and colony formation on Matrigel[11]. | Embedding in Matrigel significantly reduced apoptosis-regulating gene expression[3]. |
| Serum-Free Media | Defined Culture Environment | N/A | Adipose-derived MSCs in serum-free media showed a more stable population doubling time and yielded more cells in a shorter time compared to FBS-containing media[12]. | Not explicitly quantified in the provided search results. | Genes related to apoptosis were significantly up-regulated in ADSCs cultivated in FBS-containing media compared to serum-free media[12]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are summarized protocols for the key methods discussed.
Protocol for Using Y-27632 in Human Pluripotent Stem Cell (hPSC) Culture
Diagram of the Y-27632 Experimental Workflow
Caption: Workflow for using Y-27632 to enhance hPSC survival during passaging.
Methodology:
-
Preparation of Y-27632 Stock Solution:
-
Dissolve Y-27632 dihydrochloride in sterile water or DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C.
-
-
Cell Culture and Passaging:
-
Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in an appropriate culture medium until they reach approximately 80% confluency.
-
Aspirate the culture medium and wash the cells with DPBS.
-
Add a dissociation reagent (e.g., Accutase or TrypLE) and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with culture medium.
-
Centrifuge the cells and resuspend the pellet in fresh culture medium.
-
-
Treatment with Y-27632:
-
Add the 10 mM Y-27632 stock solution to the cell suspension to achieve a final concentration of 10 µM.
-
Plate the cells onto newly coated culture dishes.
-
Incubate the cells in the presence of Y-27632 for 24 hours.
-
-
Post-Treatment:
-
After 24 hours, replace the medium with fresh culture medium that does not contain Y-27632.
-
Continue with the routine cell culture maintenance.
-
Protocol for Using Fasudil in hPSC Culture
Methodology:
-
Preparation of Fasudil Stock Solution:
-
Prepare a 10 mM stock solution of Fasudil in sterile water or DMSO.
-
Aliquot and store at -20°C.
-
-
Cell Culture and Treatment:
-
Follow the same cell culture and passaging procedures as for Y-27632.
-
During passaging or after thawing cryopreserved cells, add Fasudil to the culture medium to a final concentration of 10 µM.
-
Culture the cells in the presence of Fasudil for 24 hours before replacing it with fresh medium.
-
Protocol for Using Thiazovivin in hPSC Culture
Methodology:
-
Preparation of Thiazovivin Stock Solution:
-
Dissolve Thiazovivin in DMSO to a concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light.
-
-
Cell Culture and Treatment:
-
Follow standard hPSC culture and passaging protocols.
-
Add Thiazovivin to the culture medium to a final concentration of 2 µM during single-cell dissociation and for the first 24 hours of culture.
-
Protocol for bFGF Supplementation in Serum-Free Stem Cell Media
Methodology:
-
Preparation of bFGF Stock Solution:
-
Reconstitute recombinant human bFGF in sterile PBS containing 0.1% BSA to a stock concentration of 100 µg/mL.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Media Preparation and Cell Culture:
-
Prepare a serum-free basal medium (e.g., DMEM/F12).
-
Immediately before use, add bFGF to the basal medium to a final concentration of 100 ng/mL.
-
Culture stem cells in the bFGF-supplemented medium, changing the medium daily.
-
Protocol for Matrigel Coating to Improve Stem Cell Survival
Diagram of the Matrigel Coating and Cell Plating Workflow
Caption: Workflow for coating culture plates with Matrigel to enhance stem cell attachment and survival.
Methodology:
-
Thawing and Diluting Matrigel:
-
Thaw the Matrigel vial on ice at 4°C overnight.
-
Using pre-chilled pipette tips and tubes, dilute the Matrigel in cold, serum-free DMEM/F12 medium to the desired concentration (e.g., 1:100). The optimal dilution may vary depending on the cell type and Matrigel lot.
-
-
Coating Culture Plates:
-
Add a sufficient volume of the diluted Matrigel solution to completely cover the surface of the culture plates.
-
Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to polymerize and coat the surface.
-
-
Plating Cells:
-
Gently aspirate the excess Matrigel solution from the plates. It is not necessary to wash the plates after aspiration.
-
Immediately plate the dissociated stem cells onto the Matrigel-coated plates.
-
Conclusion: Selecting the Optimal Method
The choice of method to enhance stem cell survival depends on several factors, including the specific stem cell type, the experimental application, and cost considerations.
-
Y-27632 remains a robust and widely validated option for routine passaging and cryopreservation of various stem cell types.
-
Fasudil presents a more cost-effective alternative to Y-27632 with comparable efficacy, making it an attractive option for large-scale experiments.
-
Thiazovivin is a potent alternative that is effective at lower concentrations and may offer superior performance in single-cell cloning applications.
-
bFGF supplementation is crucial for maintaining pluripotency and promoting proliferation in serum-free cultures, and its consistent presence is vital for cell survival.
-
Matrigel coating provides a supportive extracellular matrix that significantly improves cell attachment and viability, particularly for sensitive stem cell lines.
-
Serum-free media offer a more defined and reproducible culture environment, reducing the variability and potential for contamination associated with serum, thereby indirectly improving cell health and survival.
For optimal results, a combination of these methods is often employed. For instance, using a Matrigel-coated surface in a serum-free medium supplemented with bFGF, and adding a ROCK inhibitor like Y-27632 during passaging, can create a highly supportive environment for robust stem cell growth and survival. Researchers are encouraged to empirically determine the most effective combination for their specific experimental needs.
References
- 1. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic FGF Support of Human Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosage and Cell Line Dependent Inhibitory Effect of bFGF Supplement in Human Pluripotent Stem Cell Culture on Inactivated Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspase-mediated Anoikis Is Critical for Basic Fibroblast Growth Factor-sustained Culture of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming Y-27632 Target Engagement: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in validating the efficacy of a pharmacological inhibitor. This guide provides a detailed comparison and experimental protocols for using Western blot analysis to confirm the target engagement of Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
Y-27632 is a widely used research tool and potential therapeutic agent that functions by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2.[1][2] This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes, including cell adhesion, migration, and smooth muscle contraction.[3][4] Western blot analysis is a robust and commonly employed method to directly assess the phosphorylation status of key ROCK substrates, thereby providing definitive evidence of Y-27632 target engagement.
The RhoA/ROCK Signaling Pathway
The primary target of Y-27632 is the ROCK family of serine/threonine kinases. ROCK is a key downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), which are crucial for regulating actomyosin contractility.[3][5] Y-27632 treatment leads to a decrease in the phosphorylation of these downstream targets.[1][6]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.
Comparison of Y-27632 with Other ROCK Inhibitors
While Y-27632 is a widely used and effective ROCK inhibitor, other small molecules with similar activity are available. The choice of inhibitor can depend on the specific experimental needs, such as desired potency and selectivity.
| Inhibitor | Target(s) | Ki (nM) | Typical Working Concentration | Key Features |
| Y-27632 | ROCK1, ROCK2 | 220 (ROCK1), 300 (ROCK2)[2] | 1 - 10 µM[1][7] | Well-characterized, widely used in cell culture and in vivo studies. |
| Y-33075 | ROCK | Not specified | 10 nM - 10 µM[3] | Higher potency than Y-27632 in some assays.[3] |
| H-1152 | ROCK | 1.6 | 0.1 - 1 µM[6] | More potent than Y-27632. |
Western Blot Analysis for Target Engagement
The most direct method to confirm Y-27632 target engagement is to measure the phosphorylation levels of its downstream substrates. A significant decrease in the ratio of phosphorylated protein to total protein following Y-27632 treatment indicates successful target inhibition.
Key Biomarkers for Western Blot Analysis:
-
Phospho-MYPT1 (Thr696 and Thr853): Phosphorylation at these sites is directly mediated by ROCK and is a reliable indicator of its activity.[1][8] Treatment with Y-27632 leads to a marked decrease in phosphorylation at these threonine residues.[1]
-
Phospho-Myosin Light Chain 2 (Thr18/Ser19): ROCK directly phosphorylates MLC2 at Ser19 and indirectly influences its phosphorylation at Thr18.[6][9] A reduction in the phosphorylation of MLC2 is a strong indicator of ROCK inhibition.[5]
Experimental Workflow
Caption: A typical workflow for Western blot analysis of Y-27632 target engagement.
Experimental Protocol: Western Blot for p-MYPT1 and p-MLC
This protocol provides a general guideline for assessing Y-27632 target engagement in cultured cells. Optimization of antibody concentrations and incubation times may be required for specific cell types and experimental conditions.
Materials:
-
Cell culture reagents
-
Y-27632 (typically dissolved in DMSO or water)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-MYPT1 (Thr696)
-
Rabbit anti-Phospho-MYPT1 (Thr853)
-
Rabbit anti-MYPT1
-
Rabbit anti-Phospho-Myosin Light Chain 2 (Thr18/Ser19)
-
Rabbit or Mouse anti-Myosin Light Chain 2
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of Y-27632 (e.g., 10 µM) for the specified duration (e.g., 1 hour).[1] Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-protein and its corresponding total protein.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three to five times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.
-
Compare the normalized phospho-protein levels between the Y-27632-treated and control groups to determine the extent of target engagement.
-
Expected Results
A successful experiment will show a significant decrease in the levels of phosphorylated MYPT1 and/or MLC in cells treated with Y-27632 compared to the vehicle-treated control cells. The total protein levels of MYPT1 and MLC should remain unchanged. This outcome provides strong evidence that Y-27632 has effectively engaged its target, ROCK, within the cells. For instance, studies have shown that treatment of various cell lines with 10 µM Y-27632 for as little as 2 minutes to 1 hour can lead to a substantial reduction in the phosphorylation of MYPT1 at Thr696 and Thr853.[1][8] Similarly, a dramatic decrease in doubly phosphorylated MLC (ppMLC) at Thr18/Ser19 is observed following Y-27632 treatment.[5][6]
References
- 1. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Myosin Light Chain 2 (Thr18/Ser19) antibody (29504-1-AP) | Proteintech [ptglab.com]
- 10. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stem Cell Fate: A Comparative Analysis of Y-27632 and Alternative ROCK Inhibitors on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on stem cell behavior is paramount. The Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Y-27632 is a cornerstone of stem cell culture, primarily used to enhance cell survival and prevent dissociation-induced apoptosis. However, the expanding landscape of regenerative medicine necessitates a deeper, comparative understanding of its influence on gene expression relative to its alternatives. This guide provides an objective comparison of Y-27632 with two other widely used ROCK inhibitors, Fasudil and Thiazovivin, with a focus on their impact on stem cell gene expression, supported by experimental data.
Performance Comparison at a Glance
The following table summarizes the key characteristics and reported effects of Y-27632, Fasudil, and Thiazovivin on stem cells. This data is compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.
| Feature | Y-27632 | Fasudil | Thiazovivin |
| Primary Function | Inhibition of ROCK1 and ROCK2 | Inhibition of ROCK | Selective inhibition of ROCK |
| Reported Efficacy | High | Comparable to Y-27632 | Effective at 5-fold lower concentrations than Y-27632[1] |
| Effects on Pluripotency | Maintains expression of pluripotency markers (e.g., OCT4, NANOG)[2]. | Does not negatively affect pluripotency marker expression (OCT4, SOX2, NANOG)[3][4]. | Increases expression of pluripotency markers (OCT4, NANOG)[5]. |
| Effects on Differentiation | Can influence lineage specification, for example, by inhibiting endoderm differentiation[6]. | Promoted retinal pigment epithelium (RPE) differentiation[3][4]. | Can improve the maintenance of stemness in embryo-derived stem-like cells[5]. |
| Impact on Cell Survival | Significantly enhances survival of dissociated single stem cells[7][8]. | Increases human pluripotent stem cell (hPSC) growth and survival, similar to Y-27632[3][4]. | Promotes survival of human embryonic stem cells during dissociation[1]. |
| Known Off-Target Effects | Can have effects beyond ROCK inhibition[9]. | May also inhibit other kinases in the AGC family (e.g., PKA, PKG, PKC)[10]. | Information on off-target effects is less documented in the reviewed literature. |
In-Depth Gene Expression Analysis
While comprehensive, direct comparative RNA-sequencing or microarray data is limited, we can infer the impact of these inhibitors on gene expression from multiple studies.
Y-27632: Treatment of various stem cell types with Y-27632 generally supports the maintenance of a pluripotent state. Studies have shown that it helps maintain high expression levels of key pluripotency genes such as OCT4, NANOG, and SOX2. However, its influence is not merely passive. In some contexts, Y-27632 can actively influence cell fate decisions by altering the gene expression landscape related to differentiation. For instance, it has been reported to inhibit the expression of genes associated with endoderm formation while promoting markers of neuroectoderm and mesoderm in P19 embryonal carcinoma stem cells[6].
Fasudil: As a viable and more cost-effective alternative, Fasudil has been shown to have comparable effects to Y-27632 on stem cell survival and pluripotency[3][4][9]. Quantitative RT-PCR analyses have indicated that long-term culture with Fasudil does not lead to a significant downregulation of the pluripotency markers OCT4, SOX2, and NANOG[4]. Furthermore, some studies suggest that Fasudil can promote differentiation towards specific lineages, such as retinal pigment epithelium, indicating an influence on the expression of differentiation-related genes[3][4].
Thiazovivin: This ROCK inhibitor is noted for its high potency, being effective at lower concentrations than Y-27632[1]. Studies on bovine embryo-derived stem-like cells have shown that Thiazovivin treatment leads to an increased expression of the pluripotency markers OCT4 and NANOG, as well as the cell adhesion molecule E-cadherin, which is crucial for maintaining the pluripotent state[5]. This suggests that Thiazovivin actively promotes a gene expression profile conducive to stemness.
Experimental Protocols
A robust and reproducible experimental design is critical for generating reliable gene expression data. Below is a detailed, generalized protocol for conducting RNA-sequencing (RNA-seq) on stem cells treated with ROCK inhibitors, based on common practices in the field.
1. Stem Cell Culture and Treatment:
-
Cell Seeding: Plate human pluripotent stem cells (hPSCs) on Matrigel-coated plates in mTeSR1 medium.
-
Dissociation: When cells reach 70-80% confluency, dissociate them into single cells using Accutase.
-
Treatment: Resuspend the single cells in mTeSR1 medium supplemented with the respective ROCK inhibitor (e.g., 10 µM Y-27632, 10 µM Fasudil, or 2 µM Thiazovivin). Plate the cells at the desired density.
-
Culture: Culture the cells for the desired period (e.g., 24-48 hours). Include an untreated control group for comparison.
2. RNA Isolation:
-
Lysis: Lyse the cells directly in the culture dish using a lysis buffer (e.g., from the Qiagen RNeasy Mini Kit).
-
Homogenization: Homogenize the lysate by passing it through a 20-gauge needle.
-
Purification: Isolate total RNA using a column-based purification kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. This should include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a NanoDrop spectrophotometer (for concentration and A260/280 ratio) and an Agilent Bioanalyzer (for RNA Integrity Number - RIN). A RIN value of >8 is generally recommended for RNA-seq.
3. cDNA Library Preparation and Sequencing:
-
mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it with random hexamers.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the treatment groups and the control group using tools like DESeq2 or edgeR.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify affected biological pathways and processes.
Visualizing the Mechanisms
To better understand the context of these inhibitors' actions, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for gene expression analysis.
Caption: The ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for gene expression analysis.
Conclusion
Y-27632 remains a vital tool in stem cell research, primarily for its robust pro-survival effects. However, Fasudil emerges as a cost-effective and equally effective alternative for maintaining pluripotency and cell viability. Thiazovivin, with its higher potency, presents another valuable option, particularly when lower concentrations of inhibitors are desired. While all three ROCK inhibitors demonstrate a positive impact on stem cell survival and the maintenance of pluripotency-associated gene expression, their subtle differences in influencing differentiation pathways warrant careful consideration based on the specific research application. Future studies employing comprehensive, side-by-side transcriptomic analyses will be invaluable in further elucidating the distinct molecular signatures induced by these compounds, enabling more precise manipulation of stem cell fate for therapeutic applications.
References
- 1. The primate-specific noncoding RNA HPAT5 regulates pluripotency during human preimplantation development and nuclear reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. me3t.rwth-aachen.de [me3t.rwth-aachen.de]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scifiniti.com [scifiniti.com]
- 7. A ROCK inhibitor permits survival of dissociated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2015187689A1 - Methods and compositions to stabilize different stem cell states - Google Patents [patents.google.com]
- 9. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. static1.squarespace.com [static1.squarespace.com]
Y-27632: A Comparative Analysis of ROCK1 vs. ROCK2 Specificity for Researchers
For researchers and professionals in drug development, the selection of specific kinase inhibitors is paramount for targeted therapeutic strategies. This guide provides an objective comparison of Y-27632's inhibitory activity on Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, two key regulators of the actin cytoskeleton. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and interpretation.
Quantitative Comparison of Y-27632 Inhibition on ROCK1 and ROCK2
Y-27632 is a widely utilized small molecule inhibitor of ROCK kinases. It functions as an ATP-competitive inhibitor, binding to the kinase domain of both ROCK1 and ROCK2. While effective, it is important to note that Y-27632 does not exhibit high selectivity between the two isoforms. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity |
| Y-27632 | ROCK1 | 140 - 220[1][2] | - | Non-selective[3] |
| ROCK2 | 300[1][2] | - |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2. These kinases then phosphorylate a number of downstream substrates, leading to the regulation of the actin cytoskeleton.
Caption: A simplified diagram of the Rho/ROCK signaling pathway and the point of inhibition by Y-27632.
Experimental Protocols for Evaluating ROCK Inhibitor Specificity
To determine the specificity of Y-27632 or other inhibitors for ROCK1 versus ROCK2, a biochemical kinase assay is a standard method.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against purified ROCK1 and ROCK2 enzymes in a cell-free system.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1, or a synthetic peptide substrate)
-
Y-27632 (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Kinase-Glo®)
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Y-27632 in the kinase buffer. Prepare a solution of the ROCK enzyme (either ROCK1 or ROCK2) and the substrate in the kinase buffer. Prepare an ATP solution in the kinase buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted Y-27632 solutions to the wells of a 96-well plate. Add the ROCK enzyme and substrate solution to each well. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Initiate the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each Y-27632 concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro biochemical kinase assay to determine IC50 values.
Conclusion
Y-27632 is a valuable tool for studying the roles of ROCK signaling. However, its lack of significant selectivity between ROCK1 and ROCK2 necessitates careful interpretation of experimental results. For studies aiming to dissect the distinct functions of each isoform, the use of more selective inhibitors or genetic approaches should be considered. The provided protocols and diagrams serve as a foundational resource for researchers to design and execute experiments aimed at understanding the nuanced roles of ROCK1 and ROCK2 in health and disease.
References
A Comparative Analysis of Y-27632 and its Fluoro Derivatives as ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, and its synthesized fluoro derivatives. While quantitative inhibitory data for the fluoro analogues is not publicly available, this document summarizes the existing qualitative comparisons and provides a framework for their evaluation, including detailed experimental protocols and relevant signaling pathway diagrams.
Introduction to Y-27632 and the ROCK Signaling Pathway
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the ROCK family of serine/threonine kinases, which includes ROCK1 and ROCK2.[1] It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[2] The ROCK signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.
The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates several downstream substrates. Key targets include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC increases actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By phosphorylating the myosin binding subunit (MBS) of MLCP, ROCK inhibits its phosphatase activity, further promoting the phosphorylated state of MLC. Additionally, ROCK activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
Comparative Data
A study by Paleček et al. (2011) reported the synthesis of two fluoro derivatives of Y-27632: (R)-trans-4-(1-aminoethyl)-N-(2-fluoro-4-pyridyl)cyclohexanecarboxamide and (R)-trans-4-(1-aminoethyl)-N-(3-fluoro-4-pyridyl)cyclohexanecarboxamide .[3] While this study provides a detailed synthesis of these compounds, it does not include quantitative data on their ROCK inhibitory activity (e.g., IC50 or Ki values).
The biological evaluation was conducted in the context of human pluripotent stem cell (hPSC) culture, where Y-27632 is known to improve cell survival and cloning efficiency after single-cell dissociation. The study found that the fluoro derivatives exhibited reduced or no effect on hPSC vitality and expansion compared to the parent compound, Y-27632.[3] The authors hypothesized that the fluorine substitution on the pyridine ring interferes with the inhibitor's binding to the active site of ROCK.[3]
The following table summarizes the available quantitative data for Y-27632 and the qualitative comparison for its fluoro derivatives.
| Compound | Target | Ki (nM) | IC50 (nM) | Biological Activity in hPSC Assay (relative to Y-27632) |
| Y-27632 | ROCK1 | 220 | 800 | Standard |
| ROCK2 | 300 | - | ||
| (R)-trans-4-(1-aminoethyl)-N-(2-fluoro-4-pyridyl)cyclohexanecarboxamide | ROCK1/2 | N/A | N/A | No effect |
| (R)-trans-4-(1-aminoethyl)-N-(3-fluoro-4-pyridyl)cyclohexanecarboxamide | ROCK1/2 | N/A | N/A | Reduced effect |
| N/A: Not Available in published literature. |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for ROCK Inhibition
This assay directly measures the enzymatic activity of purified ROCK protein in the presence of an inhibitor.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., a peptide derived from the ROCK substrate MYPT1)
-
[γ-³²P]ATP or unlabeled ATP
-
Test compounds (Y-27632 and fluoro derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or appropriate detection system for non-radioactive methods
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant ROCK enzyme, and the chosen substrate.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate. Include a positive control (e.g., Y-27632 at a known effective concentration) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the filter plates or phosphocellulose paper extensively to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, methods such as ELISA with a phospho-specific antibody can be used.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for ROCK Inhibition (Myosin Light Chain Phosphorylation)
This assay assesses the ability of a compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).
Materials:
-
Cell line known to have active Rho/ROCK signaling (e.g., HeLa, Swiss 3T3, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (Y-27632 and fluoro derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Lyse the cells directly in the wells using lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the data.
-
Quantify the band intensities to determine the relative levels of phospho-MLC in treated versus untreated cells.
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for the comparative evaluation of ROCK inhibitors.
Logical Relationship of Y-27632 and its Fluoro Derivatives
Caption: Relationship between Y-27632 and its fluoro derivatives.
References
- 1. Rho/ROCK Inhibition Promotes TGF-β3-Induced Tenogenic Differentiation in Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of Y-27632 on Genomic Stability: A Comparative Guide to ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The use of small molecule inhibitors in cell culture and therapeutic development necessitates a thorough understanding of their long-term effects on cellular integrity. Y-27632, a widely utilized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is crucial for various applications, including stem cell research and cancer studies. However, concerns regarding its potential impact on genomic stability persist. This guide provides an objective comparison of the long-term effects of Y-27632 and other commonly used ROCK inhibitors—Fasudil, Ripasudil, and Thiazovivin—on genomic stability, supported by available experimental data and detailed methodologies.
Executive Summary
While Y-27632, Fasudil, and Thiazovivin are frequently used in long-term cell culture, particularly for human pluripotent stem cells (hPSCs), without overt signs of genomic instability, a direct comparative study employing a comprehensive panel of genotoxicity assays is lacking in the current literature. Existing evidence suggests that in the context of hPSC maintenance, these inhibitors do not adversely affect the karyotype. Fasudil has been presented as a cost-effective alternative to Y-27632 with a similar safety profile concerning chromosome integrity[1][2]. Thiazovivin is also reported to maintain a normal karyotype in hESCs[3]. Data on the long-term effects of Ripasudil on the genomic stability of cultured cells is limited, with most studies focusing on its clinical safety in ophthalmology[4][5][6]. The complex role of ROCK signaling in cellular processes means that both inhibition and overactivation can potentially lead to genomic instability, highlighting the need for context-specific evaluation.
Data Presentation: Comparative Analysis of ROCK Inhibitors
The following table summarizes the available data on the long-term effects of Y-27632 and its alternatives on genomic stability. It is important to note that direct quantitative comparisons across all inhibitors from a single study are not available; the data is compiled from various sources.
| ROCK Inhibitor | Reported Long-Term Effects on Genomic Stability | Supporting Evidence (Cell Type) | Quantitative Data (if available) | Potential Off-Target Effects |
| Y-27632 | Generally considered safe for long-term culture with no reported increase in chromosomal abnormalities in specific contexts like hPSC maintenance. However, some studies suggest ROCK inhibition can lead to centrosome amplification and chromosome segregation errors in other cell types. | Human pluripotent stem cells (hPSCs), Human Keratinocytes | Maintained normal karyotype after over 2 months of continuous treatment in hPSCs[1][2]. | Can inhibit other kinases besides ROCKs, which may contribute to its biological effects[7][8]. |
| Fasudil | Shown to be a safe alternative to Y-27632 for long-term hPSC culture, with no adverse effects on chromosome integrity. | Human pluripotent stem cells (hPSCs) | Maintained normal karyotype after 2 to 3 months of continuous treatment in hPSCs[1][2]. | Generally considered a more selective ROCK inhibitor compared to Y-27632, but comprehensive kinase profiling is needed for a full comparison. |
| Ripasudil | Limited data available on long-term effects on genomic stability in cultured cells. Long-term clinical studies for glaucoma report good safety, but these do not typically include cellular-level genomic analysis. | Primarily studied in the context of ophthalmology (clinical trials). | Not available from in vitro long-term culture studies. | Primarily localized side effects (e.g., conjunctival hyperemia, blepharitis) reported in clinical use[5][6]. |
| Thiazovivin | Reported to maintain pluripotency and a normal karyotype in human embryonic stem cells (hESCs) after enzymatic dissociation and culture. | Human embryonic stem cells (hESCs) | Homogenously maintained normal karyotype in hESCs[3]. | Information on off-target kinase inhibition is not as extensive as for Y-27632. |
Experimental Protocols
To rigorously assess the long-term effects of ROCK inhibitors on genomic stability, a combination of assays is recommended. Below are detailed methodologies for key experiments.
G-Banding Karyotyping
Objective: To detect numerical and major structural chromosomal abnormalities.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., hPSCs, fibroblasts) in standard culture conditions with the ROCK inhibitor at the desired concentration (e.g., 10 µM Y-27632) for an extended period (e.g., 10-20 passages). Include a vehicle-treated control group.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., Colcemid at 0.1 µg/mL) to the culture medium and incubate for 1-2 hours to arrest cells in metaphase[9][10].
-
Cell Harvesting: Detach the cells using trypsin-EDTA, centrifuge, and resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) for 15-20 minutes at 37°C to swell the cells[9].
-
Fixation: Centrifuge the cells and fix the pellet by gently adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 3-4 times[11].
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid glass slides from a height to ensure good chromosome spreading. Allow the slides to air dry[9].
-
Banding and Staining: Age the slides for 3-4 days at room temperature or bake at 60°C for 2-3 hours. Treat the slides with trypsin to induce G-banding, followed by staining with Giemsa solution[12][13].
-
Analysis: Capture images of well-spread metaphases using a microscope. At least 20-30 metaphase spreads should be analyzed for each condition to identify any chromosomal abnormalities.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: After long-term treatment with the ROCK inhibitor, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C[14].
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids[6][14].
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes[6][14].
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide)[6][14].
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software. Analyze at least 50-100 cells per sample[6].
In Vitro Micronucleus Assay
Objective: To detect both chromosome loss (aneugenic events) and chromosome breakage (clastogenic events).
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat with the ROCK inhibitor for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cytokinesis Block: Add cytochalasin B (at a final concentration of 3-6 µg/mL) to the culture medium to block cytokinesis, resulting in binucleated cells[1][15][16].
-
Harvesting and Fixation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix in a methanol:acetic acid solution.
-
Slide Preparation and Staining: Drop the cell suspension onto clean slides and air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI[17].
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei within the cytoplasm of the binucleated cells[1][15][16].
Mandatory Visualization
Signaling Pathways
The primary target of the compared inhibitors is the Rho/ROCK signaling pathway. This pathway plays a critical role in regulating cytoskeleton dynamics, cell adhesion, and motility.
Caption: Simplified Rho/ROCK signaling pathway and points of inhibition.
Experimental Workflow
A robust assessment of genomic stability requires a multi-faceted approach, as outlined in the following workflow.
Caption: Workflow for assessing the genomic stability of ROCK inhibitors.
Conclusion
The available evidence suggests that Y-27632, Fasudil, and Thiazovivin do not pose a significant risk to genomic stability in the context of long-term hPSC culture. Fasudil emerges as a viable and more economical alternative to Y-27632. However, the potential for ROCK inhibitors to induce genomic instability in other cell types or under different culture conditions cannot be entirely dismissed. For Ripasudil, there is a clear need for in vitro studies to assess its long-term effects on genomic integrity. Researchers and drug development professionals should consider the specific cellular context and, where possible, conduct in-house validation using the standardized protocols provided in this guide to ensure the genomic fidelity of their cell lines and the safety of their applications. A direct, comprehensive comparative study remains a critical need to definitively rank these inhibitors based on their long-term impact on genomic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Chromosome Preparation From Cultured Cells [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromosome Preparation From Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G- & C-bands protocol [jax.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Y-27632: A Comparative Analysis of a ROCK Inhibitor's Effects Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of small molecule inhibitors across different cellular contexts is paramount. This guide provides a comprehensive cross-validation of Y-27632, a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), detailing its impact on various cell lines. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Y-27632 is a widely utilized research tool that modulates fundamental cellular processes by targeting the ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton, thereby influencing cell adhesion, migration, proliferation, and apoptosis. While its utility in enhancing the survival of stem cells is well-documented, its effects on other cell types, particularly cancerous cells, can be varied and context-dependent. This guide aims to provide a clear comparison of these effects.
Quantitative Comparison of Y-27632 Effects
The following tables summarize the quantitative effects of Y-27632 on proliferation, migration, and apoptosis in various cell lines as reported in the scientific literature. It is important to note that experimental conditions such as inhibitor concentration, treatment duration, and cell seeding density can influence the observed outcomes.
| Cell Line | Cell Type | Assay | Y-27632 Concentration | Treatment Duration | Observed Effect | Reference |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Stem Cell | CCK8 Assay | 10 µM and 20 µM | 48 hours | Significant increase in proliferation.[1] | [1] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Stem Cell | EdU Labeling Assay | 5, 10, 20, 40 µM | Not Specified | Significant increase in the ratio of EdU-positive cells.[1] | [1] |
| Human Foreskin Fibroblasts | Fibroblast | Time-lapse Imaging | 1 µM and 10 µM | Short-term | Increased cellular proliferation and migration.[2] | [2] |
| Human Limbal Epithelial Cells | Epithelial Stem Cell | CCK-8 Assay | Various concentrations | 30 hours | Dose-dependent increase in cell number.[3] | [3] |
| Human Limbal Epithelial Cells | Epithelial Stem Cell | Colony Forming Efficiency | Various concentrations | 7 days | Dose-dependent enhancement of colony forming efficacy.[3] | [3] |
| Human Hepatic Stellate Cells (TWNT-4) | Stellate Cell | BrdU-Assay | 1 µM and above | Not Specified | Significant decrease in proliferation.[4] | [4] |
| Tongue Squamous Cell Carcinoma (Tca8113 and CAL-27) | Cancer Cell | MTT Assay | Increasing concentrations | Not Specified | Enhanced inhibition of cell growth with increasing concentration and time.[4] | [4] |
| Cell Line | Cell Type | Assay | Y-27632 Concentration | Treatment Duration | Observed Effect | Reference |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Stem Cell | Transwell Migration Assay | 10 µM and 20 µM | 20 hours | Significant enhancement of migration.[1] | [1] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Stem Cell | Wound-Healing Assay | 20 µM | 6, 12, and 24 hours | Significantly larger migration width compared to control.[1] | [1] |
| Human Cardiac Stem Cells | Stem Cell | Wound Healing Assay | 10 µM | 48 hours | Significantly enhanced wound healing; 50% closure in ~6.5h vs ~10h in control.[5] | [5] |
| Human Hepatic Stellate Cells (TWNT-4) | Stellate Cell | Wound Healing Assay | 10 µM | 4 and 8 hours | Increased migration.[4] | [4] |
| Primary Mouse Hepatic Stellate Cells (FVB/NJ) | Stellate Cell | Wound Healing Assay | 1 µM and 10 µM | 8 and 24 hours | Significant increase in migration.[4] | [4] |
| Tongue Squamous Cell Carcinoma (Tca8113 and CAL-27) | Cancer Cell | Transwell Assay | Increasing concentrations | Not Specified | Decreased number of migrated and invaded cells with increasing concentration.[4] | [4] |
| Cell Line | Cell Type | Assay | Y-27632 Concentration | Treatment Duration | Observed Effect | Reference |
| Salivary Gland Stem Cells (SGSCs) | Stem Cell | Annexin V Staining | Not Specified | Not Specified | Significantly reduced early apoptosis, late apoptosis, and necrosis.[6] | [6] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Stem Cell | Annexin V-FITC/PI Staining | 10 µM and 20 µM | 48 hours | No significant effect on apoptosis.[1] | [1] |
| Tongue Squamous Cell Carcinoma (Tca8113 and CAL-27) | Cancer Cell | AnnexinV-FITC/PI Assay | Increasing concentrations | Not Specified | Increased apoptosis rate with increasing concentrations.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Y-27632 and the workflow of common experimental assays, the following diagrams are provided in the DOT language for Graphviz.
Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics.
Caption: Generalized workflow for assessing Y-27632 effects on cultured cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Y-27632 or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is a widely used method to study collective cell migration.
-
Cell Seeding: Seed cells in a culture plate (e.g., 6-well or 12-well) at a density that will form a confluent monolayer within 24-48 hours.[8]
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.[8]
-
Washing: Gently wash the cells with PBS to remove any detached cells and debris.[9]
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of Y-27632 or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[8][9]
-
Data Analysis: The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between treated and control groups.
Apoptosis Assay (Annexin V Staining)
This protocol utilizes flow cytometry to detect apoptotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Y-27632 or a vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.[10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
This guide provides a foundational understanding of the varied effects of Y-27632 across different cell lines. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations, keeping in mind the cell-type specific responses to this potent ROCK inhibitor.
References
- 1. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. clyte.tech [clyte.tech]
- 9. med.virginia.edu [med.virginia.edu]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Y-27632 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Y-27632 dihydrochloride, a selective ROCK inhibitor, is a valuable tool in cell culture and stem cell research for enhancing cell survival and pluripotency.[1][2] However, its classification as a harmful substance necessitates strict adherence to proper disposal procedures to ensure personnel safety and environmental protection.[3][4][5] This guide provides essential information on the safe handling and disposal of this compound waste.
Hazard Identification and Safety Precautions
This compound is categorized as harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It can also cause serious eye and skin irritation, as well as respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this compound.[3][4] All work with this compound in its solid form should be conducted in a well-ventilated area to minimize the risk of inhalation.[3][4]
Waste Categorization and Disposal Procedures
Proper disposal of this compound is contingent on local regulations and the nature of the waste stream. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. In general, this compound waste should not be disposed of with household garbage or poured down the drain.[5]
The following table summarizes common waste streams containing this compound and the recommended disposal procedures:
| Waste Stream | Description | Recommended Disposal Procedure |
| Unused Solid Compound | Expired or unwanted pure this compound powder. | Treat as chemical waste. Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations. |
| Contaminated Labware | Pipette tips, centrifuge tubes, culture plates, and gloves that have come into contact with this compound. | Segregate from general lab waste. Place in a designated hazardous waste container for autoclaving and/or incineration as per institutional guidelines. |
| Aqueous Solutions | Leftover stock solutions (e.g., in PBS or water) or working solutions. | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your EHS department. |
| Cell Culture Media | Media from cell cultures treated with this compound. | Depending on institutional policy, this may require treatment as hazardous chemical waste. Collect in a sealed container and consult your EHS office for the appropriate disposal route. |
Experimental Protocol: Decontamination of Spills
In the event of a spill, the following steps should be taken to decontaminate the area and dispose of the resulting waste:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Wear two pairs of gloves, a lab coat, and safety glasses.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid generating dust. For liquid spills, surround the area with absorbent pads.
-
Clean the Area: Carefully sweep up the solid material or absorb the liquid. Clean the spill area with a suitable detergent and water.
-
Dispose of Waste: All cleaning materials and contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Y-27632 Dihydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Y-27632 dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical Identifier:
-
Name: this compound
-
Synonym: (R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide dihydrochloride
-
CAS Number: 129830-38-2
Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Protective Gloves | Use impervious chemical-resistant gloves. The specific material and thickness should be chosen based on the breakthrough time for the solvents being used. Always inspect gloves prior to use and change them frequently, especially after direct contact with the compound. |
| Respiratory Protection | Respirator | For handling the solid compound where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[1][2] In cases of brief or low-level exposure, a respiratory filter device may be sufficient. For intensive or prolonged exposure, a self-contained breathing apparatus is recommended.[1] Ensure good ventilation/exhaustion at the workplace.[1] |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.[2][3] |
| Body Protection | Laboratory Coat/Gown | A standard laboratory coat should be worn. For tasks with a higher risk of spillage, a protective gown with proven resistance to chemicals is recommended.[4] |
| General Hygiene | - | Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The product is stable when stored at -20°C as supplied. Protect from prolonged exposure to light and store with a desiccant for long-term storage.[5]
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
To prepare a stock solution, for example, a 10 mM solution, resuspend 1 mg in 312 μL of sterile water or PBS (pH 7.2).[5]
-
Prepare stock solutions fresh before use. For long-term storage, aliquoted stock solutions can be stored at -20°C for up to 12 months. Avoid repeated freeze-thaw cycles.[5]
3. Handling during Experiments:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Keep containers securely sealed when not in use.[2]
4. Accidental Spills:
-
Minor Spills (Solid):
-
Minor Spills (Solution):
-
Major Spills:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Contaminated Materials:
-
Empty Containers:
-
Disposal must be made according to official regulations.[1]
-
Do not reuse empty containers.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the compound's mechanism and the handling process, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Simplified signaling pathway of Y-27632 as a ROCK inhibitor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
